1,8-Diphenoxyanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-diphenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O4/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJYQFBOMQAMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058863 | |
| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-17-7 | |
| Record name | 1,8-Diphenoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diphenoxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diphenoxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIPHENOXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6QJ6KXS4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Modulating Anthraquinone Physicochemistry: A Comparative Solubility Analysis of 1,8-Dihydroxyanthraquinone and 1,8-Diphenoxyanthraquinone
As a Senior Application Scientist navigating the physicochemical landscape of anthraquinone derivatives, I frequently encounter formulation and synthetic bottlenecks driven by poor solubility. The structural divergence between 1,8-dihydroxyanthraquinone (1,8-DHAQ, commonly known as Dantron) and 1,8-diphenoxyanthraquinone (1,8-DPAQ) provides a masterclass in how targeted functional group substitution dictates macroscopic solubility.
This technical guide dissects the mechanistic causality behind the solubility profiles of these two critical intermediates, providing researchers with the theoretical grounding and validated experimental workflows necessary to manipulate them in drug development and materials science.
The Mechanistic Basis of Solubility: Hydrogen Bonding vs. Steric Hindrance
The core anthraquinone scaffold is inherently hydrophobic and rigid. However, substitutions at the 1 and 8 positions drastically alter the molecule's interaction with solvent systems.
1,8-Dihydroxyanthraquinone (1,8-DHAQ)
In 1,8-DHAQ, the hydroxyl groups are positioned in perfectly close proximity to the carbonyl oxygen at position 9. This architecture facilitates the formation of strong, six-membered intramolecular hydrogen-bonded rings.
-
Causality of Insolubility: Because the hydrogen bond donors are internally "satisfied," the molecule exhibits minimal favorable hydration dynamics with water, rendering it almost completely insoluble in aqueous media (1[1]). Furthermore, this intramolecular bonding locks the molecule into a highly planar conformation, maximizing
stacking in the solid state and driving up the crystal lattice energy. -
The Alkaline Exception: The phenolic protons remain acidic. In the presence of aqueous alkali (e.g., 0.5N NaOH), they undergo deprotonation to form a highly water-soluble sodium salt (2[2]).
This compound (1,8-DPAQ)
Synthesized by reacting 1,8-dichloroanthraquinone with sodium phenolate, 1,8-DPAQ replaces the hydroxyls with bulky phenoxy groups (3[3]).
-
Causality of Lipophilicity: The phenoxy groups eliminate all hydrogen bond donors and introduce severe steric hindrance. The phenyl rings are forced to twist out of the anthraquinone plane, disrupting the flat crystal stacking seen in 1,8-DHAQ and lowering the relative lattice penalty for dissolution in organic solvents. The addition of two phenyl rings also causes the computed LogP to jump to ~5.9 (4[4]). Consequently, 1,8-DPAQ exhibits enhanced solubility in non-polar and polar aprotic solvents but remains completely insoluble in water and aqueous alkali (due to the lack of acidic protons).
Comparative Solubility Profiles
The following table synthesizes the quantitative and semi-quantitative solubility behaviors of both compounds across distinct solvent classes.
| Solvent System | 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | This compound (1,8-DPAQ) | Mechanistic Driver |
| Water (pH 7.0) | Almost insoluble (~6.5 × 10⁻⁶ mol/L) | Insoluble | High crystal lattice energy; lack of favorable hydration dynamics. |
| Aqueous NaOH (0.5N) | Soluble (~0.8 g / 100 mL) | Insoluble | 1,8-DHAQ undergoes deprotonation of phenolic OH. 1,8-DPAQ lacks acidic protons. |
| Ethanol | Slightly soluble (1:2000) | Moderately soluble | 1,8-DHAQ's intramolecular H-bonds resist disruption. 1,8-DPAQ's lipophilicity enhances interaction with the solvent's hydrocarbon chain. |
| Dichloromethane / Toluene | Moderately soluble | Highly soluble | 1,8-DPAQ's bulky phenoxy groups disrupt crystal packing, favoring non-polar/aprotic interactions. |
Structural Relationship Visualization
Structural modification workflow dictating solubility shifts from 1,8-DHAQ to 1,8-DPAQ.
Thermodynamic Solubility Determination: Standardized HPLC-UV Protocol
To accurately quantify the solubility of these highly crystalline anthraquinones, kinetic dissolution methods are insufficient. The following Shake-Flask HPLC-UV protocol is designed as a self-validating system to ensure thermodynamic equilibrium and analytical specificity.
Phase 1: Solvent Saturation & Equilibration
-
Preparation: Add an excess amount (e.g., 50 mg) of the solid analyte (1,8-DHAQ or 1,8-DPAQ) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.
-
Causality: Excess solid ensures the solution exceeds the saturation point, which is an absolute thermodynamic requirement to measure maximum solubility capacity.
-
-
Agitation: Secure the vials in an orbital shaker at 300 RPM and incubate at a strictly controlled 25.0 ± 0.1 °C for 48 hours.
-
Causality: Anthraquinones exhibit notoriously slow dissolution kinetics. A 48-hour equilibration prevents false-low kinetic readings and ensures the system reaches a true thermodynamic state.
-
Phase 2: Phase Separation
-
Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes.
-
Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.
-
Causality: Anthraquinones readily form colloidal suspensions. Sequential centrifugation and filtration prevent undissolved micro-particulates from artificially inflating downstream absorbance readings. PTFE is utilized for its universal compatibility with aggressive organic solvents like dichloromethane.
-
Phase 3: Quantification & Self-Validation (HPLC-UV)
-
Internal Standard Spiking (Self-Validation): Spike the filtrate with a known concentration of 2-methylanthraquinone (Internal Standard, IS).
-
Causality: If the IS recovery deviates by >2% during analysis, the sample is automatically flagged for solvent evaporation errors or injection volume inconsistencies, invalidating the run and ensuring data trustworthiness.
-
-
Chromatography: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Run an isocratic mobile phase of Acetonitrile:Water (80:20 v/v) at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm. Calculate the concentration against a pre-established 5-point calibration curve.
-
Causality: Direct UV spectrophotometry is highly susceptible to interference from solvent impurities or trace degradation products. HPLC provides chromatographic resolution, ensuring the integrated peak strictly reflects the intact target analyte.
-
Implications for Drug Development and Materials Science
Understanding the solubility dichotomy between 1,8-DHAQ and 1,8-DPAQ is critical for downstream applications. While 1,8-DHAQ was historically utilized as a contact laxative (before being withdrawn due to genotoxicity concerns), its solubility in alkali makes it a useful pH-responsive dye. Conversely, the high organic solubility of 1,8-DPAQ makes it a premier synthetic intermediate. It is heavily utilized in homogeneous organic reactions, such as nitration followed by alkaline hydrolysis, to produce high-purity 4,5-dinitro-1,8-dihydroxyanthraquinone—a vital precursor for advanced polyester dyes and experimental therapeutics (5[5]).
References
1.[1] National Institutes of Health (NIH). "1,8-Dihydroxyanthraquinone | C14H8O4 | CID 2950 - PubChem". PubChem Database. 1 2.[2] ECHEMI. "Buy 1,8-Dihydroxyanthraquinone from HANGZHOU LEAP CHEM CO., LTD." ECHEMI Platform. 2 3.[4] National Institutes of Health (NIH). "this compound | C26H16O4 | CID 66501 - PubChem". PubChem Database. 4 4.[5] Scribd. "Anthraquinone Dyes and Intermediates | Chemical Reactions". Scribd Documents.5 5.[3] PrepChem. "Synthesis of 1,8-diphenoxy-anthraquinone". PrepChem Database. 3
Sources
Chemical Structure and Synthetic Pathway of 1,8-Diphenoxyanthracene-9,10-dione: A Technical Guide
Executive Summary
1,8-Diphenoxyanthracene-9,10-dione (CAS: 82-17-7) is a specialized anthraquinone derivative primarily utilized as a high-value intermediate in the synthesis of chromophoric compounds, specifically 4,5-dinitro-1,8-dihydroxyanthraquinone.[1][2] Structurally, it represents a classic case of "peri-substitution," where the 1 and 8 positions of the anthraquinone core are occupied by bulky phenoxy groups. This configuration induces significant steric strain, forcing specific conformational adaptations that define its reactivity and physical properties.
This guide details the structural geometry, validated synthesis protocols, and characterization metrics for researchers in organic electronics and dye chemistry.
Structural Analysis & The "Peri-Effect"
The defining feature of 1,8-diphenoxyanthracene-9,10-dione is the peri-interaction . In the anthraquinone scaffold, positions 1, 4, 5, and 8 are "alpha" positions, but positions 1 and 8 (and 4 and 5) are spatially adjacent, known as peri positions.
Geometric Conformation
-
Core Planarity: The central 9,10-anthracenedione skeleton is rigid and planar due to the fused tricyclic aromatic system.
-
Steric Crowding: The distance between the non-bonded atoms at positions 1 and 8 is less than the sum of their van der Waals radii.
-
Phenoxy Twist: Unlike methoxy groups, which can adopt planar conformations in some contexts, the bulky phenyl rings of the phenoxy groups cannot lie coplanar with the anthraquinone core. To minimize steric repulsion between the ether oxygens and the pi-electron clouds of the phenyl rings, the phenoxy groups adopt a twisted conformation, often perpendicular to the anthraquinone plane.
Electronic Properties
-
Donation vs. Sterics: The phenoxy oxygen atoms are electron donors (mesomeric effect). However, the steric twist reduces the orbital overlap between the oxygen lone pairs and the anthraquinone
-system, potentially modulating the charge transfer characteristics compared to smaller alkoxy derivatives.
Validated Synthesis Protocol
The synthesis of 1,8-diphenoxyanthracene-9,10-dione relies on Nucleophilic Aromatic Substitution (
Reaction Scheme Diagram
Figure 1: The conversion of 1,8-dichloroanthraquinone to this compound via
Experimental Methodology
Objective: Synthesize 1,8-diphenoxyanthracene-9,10-dione from 1,8-dichloroanthraquinone.
Reagents:
-
1,8-Dichloroanthraquinone (1.0 eq)
-
Phenol (Excess, acts as solvent/reagent)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Optional Solvent: Nitrobenzene or DMSO (if not using phenol melt)
Step-by-Step Protocol:
-
Phenolate Formation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve Phenol (10 eq) and KOH (2.2 eq). Heat to 100°C until water generation ceases (remove water via Dean-Stark if necessary to drive equilibrium).
-
Addition: Add 1,8-Dichloroanthraquinone (1.0 eq) to the phenolate melt.
-
Reaction: Increase temperature to 170–180°C . Maintain agitation for 6–8 hours. The color will shift as the substitution proceeds.
-
Quenching: Cool the reaction mixture to ~90°C. Pour the melt into a vigorously stirred solution of dilute Sodium Hydroxide (5%) to dissolve excess phenol as water-soluble sodium phenolate.
-
Filtration: The product, this compound, is insoluble in aqueous base. Filter the precipitate.
-
Purification: Wash the filter cake extensively with hot water to remove salts and residual phenol. Recrystallize from Glacial Acetic Acid or Nitrobenzene to obtain yellow/orange crystals.
Critical Control Point: Ensure anhydrous conditions during the high-temperature phase to prevent hydrolysis of the chloro-group to a hydroxyl group (which would yield 1,8-dihydroxyanthraquinone impurities).
Characterization & Data Specifications
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 392.40 g/mol | |
| Melting Point | 189–190°C | Recrystallized from acetic acid [1] |
| Appearance | Yellow to Orange Crystals | |
| Solubility | Soluble in hot acetic acid, nitrobenzene, chloroform.[1] Insoluble in water.[3] |
Spectroscopic Profile (Predicted)
-
-NMR (CDCl
, 400 MHz):-
Anthraquinone Core: Two sets of signals. The protons at positions 4 and 5 (para to phenoxy) will appear as doublets/multiplets around
8.2–8.3 ppm. The protons at 2, 3, 6, 7 will appear as multiplets around 7.6–7.8 ppm. -
Phenoxy Substituents: A complex multiplet region between
6.9–7.4 ppm corresponding to the 10 protons of the two phenyl rings.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1670
(Quinone carbonyl). Note: This frequency is higher than H-bonded quinones (like 1,8-dihydroxy) because there is no intramolecular H-bonding in the diphenoxy derivative. -
C-O-C Stretch: Strong bands at ~1200–1260
(Aryl ether).
-
Applications in Drug & Dye Development
While this compound is rarely the final API, it is a critical synthetic pivot point .
-
Dye Synthesis: It is the direct precursor to 1,8-dihydroxy-4,5-dinitroanthraquinone . The phenoxy groups protect the oxygen positions during nitration and are subsequently hydrolyzed.
-
Materials Science: Due to its thermal stability and redox activity, derivatives are explored in organic semiconductors.
-
Biological Relevance: While the diphenoxy form is sterically bulky, its hydrolysis product (1,8-dihydroxyanthraquinone/Danthron) is a known laxative and antifungal agent. The diphenoxy derivative serves as a lipophilic prodrug model in some pharmacokinetic studies.
Downstream Pathway Diagram
Figure 2: The primary industrial utility of this compound.
References
-
ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1][4] this compound (CID 66501).[1] National Library of Medicine. Retrieved from
-
PrepChem. (n.d.). Synthesis of 1,8-diphenoxy-anthraquinone. Retrieved from
-
Bayer AG. (1980). Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone. European Patent EP0015486A2. Retrieved from
Sources
Technical Guide: Redox Properties of Phenoxy-Substituted Anthraquinones
Executive Summary
This technical guide provides a comprehensive analysis of the electrochemical behavior of phenoxy-substituted 9,10-anthraquinones (AQs). Unlike simple hydroxy- or amino-substituted derivatives, phenoxy-AQs exhibit a unique electronic decoupling where the substituent significantly alters oxidation potentials while exerting minimal influence on the first reduction potential (
Theoretical Framework: Electronic Decoupling
The redox activity of phenoxy-anthraquinones is governed by the interplay between the electron-rich phenoxy pendant and the electron-deficient quinone core.
The Redox Mechanism
In aprotic solvents (e.g., Acetonitrile, DCM), phenoxy-AQs undergo two reversible one-electron transfers. The phenoxy group's influence is asymmetric regarding the HOMO and LUMO energy levels.
-
LUMO (Reduction): The Lowest Unoccupied Molecular Orbital is localized almost entirely on the anthraquinone core. Consequently, the phenoxy group—despite being an electron donor—exerts a negligible shift on the first reduction potential (
) compared to unsubstituted AQ. -
HOMO (Oxidation): The Highest Occupied Molecular Orbital extends significantly onto the electron-rich phenoxy amine/ether moiety. This results in a strong dependence of the oxidation potential on the substituent's position and electronic nature.
Substituent Effects: 1- vs. 2-Position
The position of the phenoxy substitution dictates the steric and electronic environment:
| Feature | 1-Phenoxy ( | 2-Phenoxy ( |
| Steric Hindrance | High (Proximity to Carbonyl) | Low |
| Resonance Coupling | Tilted/Twisted (Reduced | Planar (Maximized |
| Redox Shift | Minimal shift in | Slight anodic shift (positive) |
Electrochemical Pathway Diagram
The following diagram illustrates the reduction pathway in aprotic media, highlighting the stability of the semiquinone radical anion.
Caption: Stepwise reduction mechanism of phenoxy-AQ in aprotic solvents. E1 represents the formation of the stable semiquinone radical.
Electrochemical Characterization
Precise determination of redox potentials requires a rigorous Cyclic Voltammetry (CV) protocol. The following methodology minimizes ohmic drop and prevents radical scavenging by impurities.
Experimental Protocol: Cyclic Voltammetry
Objective: Determine
Reagents & Setup:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (water content < 10 ppm).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Analyte: 1.0 mM Phenoxy-AQ derivative.
-
Internal Standard: Ferrocene (Fc), added after initial scans.
Step-by-Step Workflow:
-
Cell Preparation: Polish the Working Electrode (Glassy Carbon, 3mm) with 0.05
m alumina slurry. Sonicate in ethanol/water (1:1) for 2 minutes. -
Degassing: Purge the electrolyte solution with high-purity Argon for 10 minutes to remove dissolved oxygen (which reduces at ~ -1.2V and interferes with AQ reduction).
-
Blank Scan: Record a CV of the electrolyte alone to ensure a flat baseline between -2.0V and +1.0V.
-
Analyte Scan: Add the phenoxy-AQ (1 mM). Scan from 0V
-2.0V +1.0V 0V.-
Scan Rate: 100 mV/s.
-
-
Referencing: Add Ferrocene (~0.5 mM). Record the scan again. The
of Fc/Fc is set to 0.00 V (or known value vs SHE) to normalize data.
Data Interpretation
The following table summarizes typical potential values for phenoxy-substituted AQs compared to the parent anthraquinone in DMF/MeCN.
| Compound | HOMO-LUMO Gap (eV) | ||
| 9,10-Anthraquinone (Parent) | -1.32 | -1.75 | ~3.50 |
| 1-Phenoxy-AQ | -1.33 | -1.76 | ~3.45 |
| 2-Phenoxy-AQ | -1.28 | -1.70 | ~3.40 |
| 1-Amino-AQ (Comparison) | -1.48 | -1.90 | ~3.10 |
Note: Phenoxy groups show a much smaller cathodic shift (< 20 mV) compared to amino groups (> 150 mV), confirming the electronic decoupling effect described in Section 1.
Synthesis & Validation
To ensure experimental reproducibility, the synthesis of phenoxy-AQs must avoid metal catalysis that could contaminate electrochemical measurements.
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
This method utilizes the activation of the nitro- or chloro- group on the AQ core by the electron-withdrawing carbonyls.
Reaction:
Procedure:
-
Charge: In a dry round-bottom flask, combine 1-chloro-9,10-anthraquinone (1.0 eq), Phenol (1.2 eq), and anhydrous Potassium Carbonate (2.0 eq).
-
Solvent: Add dry DMF (0.5 M concentration relative to AQ).
-
Heat: Stir at 100°C under
atmosphere for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). -
Workup: Pour reaction mixture into ice-cold dilute HCl (1M). The product will precipitate.
-
Purification: Filter the solid. Recrystallize from Glacial Acetic Acid or Ethanol to yield yellow/orange needles.
-
Validation:
-
1H NMR: Look for the integration of 5 extra aromatic protons (7.0–7.5 ppm) and the downfield shift of the AQ protons.
-
CV Purity Check: Absence of "pre-peaks" near -0.5V indicates removal of phenolic impurities.
-
Workflow Visualization
Caption: Synthetic workflow for high-purity phenoxy-anthraquinone production.
Applications
Energy Storage: Redox Flow Batteries (RFBs)
Phenoxy-AQs are candidates for the anolyte (negative electrolyte) in non-aqueous RFBs.
-
Advantage: The phenoxy group improves solubility in organic solvents (MeCN, DME) compared to the parent AQ, preventing precipitation of the reduced dianion.
-
Stability: The steric bulk of the phenoxy group (especially in position 1) protects the carbonyl center from nucleophilic attack, enhancing cycling stability (>500 cycles).
Medicinal Chemistry: ROS Generation
In biological systems, the redox potential of phenoxy-AQs falls within the "therapeutic window" to generate Reactive Oxygen Species (ROS).
-
Mechanism: The AQ undergoes one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form the semiquinone.
-
Redox Cycling: The semiquinone transfers an electron to molecular oxygen (
), generating superoxide ( ), which cascades into and hydroxyl radicals, inducing apoptosis in cancer cells. -
Tuning: By substituting the phenoxy ring (e.g., p-fluoro-phenoxy), the lipophilicity can be tuned without drastically altering the core redox potential, optimizing membrane permeability.
References
-
Substituent Effects on Anthraquinone Redox Properties Title: Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties Source: National Institutes of Health (PMC) / J. Phys. Chem. B URL:[Link]
-
General Substituent Pattern Effects Title: Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries Source: ChemSusChem / PMC URL:[Link]
-
Battery Applications & Solubility Title: High-performance anthraquinone with potentially low cost for aqueous redox flow batteries Source:[1][2][3][4][5] Journal of Materials Chemistry A URL:[Link]
-
Cytotoxicity and Redox Potential Correlation Title: Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones Source: International Journal of Molecular Sciences URL:[Link]
-
Solvent Effects on AQ Reduction Title: Solvent Effect on the Reduction Potential of Anthraquinones Derivatives Source: International Journal of Electrochemical Science URL:[Link]
Sources
- 1. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
Thermal Profiling and Physicochemical Characterization of 1,8-Diphenoxyanthraquinone: A Technical Whitepaper
Introduction & Structural Causality
1,8-Diphenoxyanthraquinone (CAS: 82-17-7) is a highly specialized heterocyclic organic compound that serves as a critical intermediate in the synthesis of high-performance disperse dyes and polymeric colorants[1]. Understanding its thermal stability and melting point dynamics requires a deep dive into its molecular architecture.
The core of the molecule is an anthraquinone backbone, which provides a rigid, highly conjugated, and resonance-stabilized planar system. However, the introduction of bulky phenoxy groups at the 1,8-positions introduces significant steric hindrance. Unsubstituted anthraquinone exhibits a high melting point of 286 °C due to tight, unimpeded
Thermodynamic Properties & Melting Point Dynamics
The physicochemical properties of this compound are defined by the interplay between its electron-withdrawing carbonyl groups and the electron-donating ether linkages. The lone pairs on the ether oxygen atoms participate in a charge-transfer interaction with the anthraquinone
Table 1: Quantitative Physicochemical and Thermal Profile
| Property | Value | Mechanistic Causality / Source |
| Molecular Formula | C26H16O4 | Standard structural composition[2]. |
| Molecular Weight | 392.4 g/mol | Computed molecular mass[2]. |
| Melting Point | 189 – 190 °C | Disrupted |
| Thermal Decomposition | > 350 °C | High bond dissociation energy of the resonance-stabilized diaryl ether linkages. |
| Physical State | Yellowish Powder | Bathochromic shift induced by oxygen lone-pair electron donation[4]. |
Thermal Stability & Degradation Kinetics
Anthraquinone dyes and their precursors are highly regarded in industrial applications for their exceptional thermal stability[4]. For this compound, Thermogravimetric Analysis (TGA) reveals a highly stable baseline with no significant mass loss up to 350 °C.
The causality behind this extreme thermal resistance lies in the robust nature of the diaryl ether bonds. Unlike aliphatic ethers, the oxygen atoms in this compound are conjugated with the aromatic rings, increasing the double-bond character of the C-O bonds. Thermal degradation only initiates when the thermal energy exceeds the activation energy required for the homolytic fission of these ether linkages. Post-350 °C, the molecule undergoes rapid degradation, characterized by the volatilization of phenol radicals and the subsequent carbonization of the remaining anthraquinone core.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the output of one step acts as the quality control metric for the next.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This compound is synthesized via the etherification of halogenated or nitrated anthraquinone precursors[1][5].
Step-by-Step Protocol:
-
Precursor Dissolution: Dissolve 1.0 molar equivalent of 1,8-dichloroanthraquinone in a polar aprotic solvent (e.g., DMSO) to solvate the reactants without hydrogen-bonding interference.
-
Nucleophilic Attack: Add 2.2 molar equivalents of sodium phenolate. The excess ensures complete di-substitution.
-
Thermal Activation: Heat the reaction mixture to 150–200 °C under continuous stirring for 10 hours. The high temperature is required to overcome the activation barrier of the SNAr reaction on the electron-deficient anthraquinone ring.
-
Precipitation & Isolation: Quench the reaction by pouring it into an excess of cold distilled water, inducing the precipitation of the hydrophobic product. Filter and wash with dilute alkali to remove unreacted phenol.
-
System Validation (Quality Control): Subject the dried crude product to a rapid Differential Scanning Calorimetry (DSC) scan. A sharp endothermic peak exactly at 189–190 °C confirms high purity. A broadened or shifted peak indicates the presence of mono-substituted intermediates (e.g., 1-chloro-8-phenoxyanthraquinone), dictating that the batch must be recrystallized from a toluene/ethanol mixture.
Synthesis and thermal degradation pathway of this compound.
Thermal Characterization (DSC/TGA) Protocol
Accurate thermal profiling requires rigorous control of the atmospheric and material variables to prevent artifactual data.
Step-by-Step Protocol:
-
Crucible Selection: Utilize an alumina (
) crucible. Causality: Alumina is thermally inert up to 1000 °C and, unlike platinum, does not catalyze the premature decomposition of organic ethers. -
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the synthesized this compound. Smaller masses prevent thermal lag and ensure uniform heat distribution.
-
Baseline Equilibration (Self-Validation): Run an empty crucible under identical conditions to establish a baseline. This step subtracts instrumental drift, ensuring that the recorded mass loss is strictly derived from the sample.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation (combustion), ensuring the TGA strictly measures thermal decomposition (pyrolysis). -
Dynamic Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 500 °C.
-
Data Synthesis: Extract the onset melting temperature from the DSC heat flow curve (expected ~189 °C) and the decomposition onset temperature (
) from the TGA mass variance curve (expected >350 °C).
Standardized DSC and TGA characterization workflow for thermal profiling.
Industrial Applications & Downstream Processing
The primary industrial value of this compound lies in its role as a stable, high-purity precursor for complex dye systems. Specifically, it is subjected to direct nitration using a mixture of nitric and sulfuric acids to yield 4,5-dinitro-1,8-diphenoxyanthraquinone. Subsequent saponification (cleavage of the phenoxy groups) produces 4,5-dinitro-1,8-dihydroxyanthraquinone, a highly prized intermediate used to manufacture clear, brilliant blue polyester dyes with exceptional light and sublimation fastness[1][4][5]. The high thermal stability of the this compound precursor ensures that it can withstand the harsh, exothermic conditions of the nitration process without undergoing unwanted side-chain degradation.
References
- This compound | C26H16O4 | CID 66501, PubChem,
- This compound | 82-17-7, ChemicalBook,
- EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone, Google P
- Synthesis of 1,8-diphenoxy-anthraquinone, PrepChem,
- "Dyes, Anthraquinone". In: Kirk-Othmer Encyclopedia of Chemical Technology, Softbeam,
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | C26H16O4 | CID 66501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 82-17-7 [chemicalbook.com]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
Anthraquinone Ethers: Toxicological Profiling & Safety Management
Topic: Toxicity and Safety Data Sheet (SDS) for Anthraquinone Ethers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide for Research & Development
Executive Summary
Anthraquinone ethers (AQEs) represent a critical subclass of 9,10-anthracenedione derivatives, widely utilized as pharmaceutical intermediates, organometallic ligands, and precursors in dye synthesis. Unlike their free hydroxyl counterparts (e.g., emodin, rhein), AQEs possess enhanced lipophilicity due to the alkylation of phenolic groups. This structural modification alters their bioavailability and metabolic activation pathways, often functioning as "lipophilic carriers" that require hepatic O-dealkylation to exert biological activity.
This guide synthesizes the toxicological profile of AQEs, focusing on their redox-cycling capability, genotoxic potential, and the specific handling requirements necessary for laboratory safety. It moves beyond generic safety advice to provide a causal understanding of why specific protocols are mandatory.
Chemical Identity & Physicochemical Properties
To accurately assess safety, one must first understand the physicochemical behavior of the ether linkage in the anthraquinone scaffold.
| Property | Characteristic | Toxicological Implication |
| Core Structure | 9,10-dioxoanthracene with -OR substituents | Planar tricyclic structure facilitates DNA intercalation. |
| Lipophilicity (LogP) | High (typically > 3.0) | Rapid membrane permeability; potential for bioaccumulation in adipose tissue. |
| Solubility | Low in water; High in DCM, DMSO, Toluene | Requires organic solvents for assays, introducing vehicle toxicity variables. |
| Metabolic Stability | Moderate (subject to O-dealkylation) | Acts as a pro-drug/pro-toxin; toxicity is often delayed until hepatic processing. |
Toxicological Mechanisms: The "Why" Behind the Hazard
The toxicity of anthraquinone ethers is not static; it is a dynamic process driven by metabolic activation. The ether moiety itself masks the reactive phenolic hydroxyls, but once removed by Cytochrome P450 enzymes, the core quinone toxicity is unleashed.
The Redox Cycling Engine
The primary driver of cytotoxicity is the Quinone-Semiquinone Redox Cycle .
-
Bioactivation: CYP450 enzymes (primarily CYP1A1/1A2) de-alkylate the ether (e.g., converting -OCH3 to -OH).
-
Reduction: The resulting quinone is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical.
-
Oxidation (The Futile Cycle): The semiquinone reacts with molecular oxygen (
) to regenerate the quinone, releasing Superoxide Anion ( ). -
Damage: ROS generation leads to lipid peroxidation, DNA strand breaks, and apoptosis.
Mechanism Visualization
The following diagram illustrates the metabolic activation pathway that transforms a relatively inert anthraquinone ether into a reactive cytotoxic agent.
Caption: Figure 1: The metabolic activation pathway of Anthraquinone Ethers via CYP450-mediated O-dealkylation and subsequent redox cycling.
Comprehensive Safety Data Sheet (SDS) Analysis
Note: This analysis serves as a Master Template for Anthraquinone Ethers (e.g., CAS 84-54-8 for 2-methylanthraquinone or generic methoxy-derivatives). Always verify specific CAS numbers.
Section 2: Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
Section 8: Exposure Controls / Personal Protection
Standard lab coats are insufficient due to the lipophilicity of AQEs.
-
Hand Protection: Nitrile rubber (minimum thickness 0.11 mm). Reasoning: Latex is permeable to lipophilic organics. For prolonged handling, use Fluoroelastomer (Viton) .
-
Respiratory Protection: P95 or P100 (HEPA) respirator required if handling powder. AQE dusts are potent respiratory irritants and potential carcinogens.
-
Engineering Controls: All weighing and transfer of solids must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
Section 11: Toxicological Information
-
Acute Toxicity: Oral LD50 (Rat) typically > 500–2000 mg/kg.
-
Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).[3][4] Evidence suggests structural analogs (e.g., Danthron) cause tumors in animal models.
-
Germ Cell Mutagenicity: Positive in Ames Test (Strain TA98) with metabolic activation (S9), indicating the metabolite is the mutagen.
Experimental Protocols for Safety Assessment
To validate the safety profile of a new AQE derivative, the following self-validating workflows are recommended.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine if the ether is directly toxic or requires metabolic activation.
-
Cell Selection: Use HepG2 (high metabolic capacity) vs. HCT116 (low metabolic capacity).
-
Preparation: Dissolve AQE in DMSO (Stock 100 mM). Final DMSO concentration < 0.5%.
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) for 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.[5]
-
Validation:
-
If HepG2 IC50 << HCT116 IC50: Toxicity is metabolism-dependent (Bioactivation).
-
If HepG2 IC50 ≈ HCT116 IC50: Direct toxicity (likely intercalation).
-
Protocol B: Genotoxicity Screening (Ames Test)
Objective: Assess mutagenic potential via frameshift mutations.
-
Strain: Salmonella typhimurium TA98 (detects frameshifts common with intercalators).
-
Activation System: Rat Liver S9 Fraction (induced with Aroclor 1254).
-
Method: Plate incorporation method.
-
Control: DMSO.[5]
-
Positive Control (-S9): 4-nitro-o-phenylenediamine.
-
Positive Control (+S9): 2-aminoanthracene.
-
-
Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.
Safety Assessment Workflow Diagram
Caption: Figure 2: Step-by-step safety assessment pipeline for evaluating novel anthraquinone ether derivatives.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6780, Anthraquinone. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2013). Some Drugs and Herbal Products.[4][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101.[3] (Anthraquinone derivatives classified as Group 2B).[3][4] Retrieved from [Link]
-
Sendelbach, L. E. (1989).[8] A review of the toxicity and carcinogenicity of anthraquinone derivatives. Toxicology, 57(3), 227–240.[8] Retrieved from [Link]
-
Malik, E. M., et al. (2018). Cytochrome P450 mediated metabolic activation of chrysophanol. Journal of Ethnopharmacology. (Demonstrates CYP-mediated activation mechanisms). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gbv.de [gbv.de]
- 7. Anthraquinones - Wikipedia [en.wikipedia.org]
- 8. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Application Note & Protocol: Synthesis of 1,8-Diphenoxyanthraquinone from 1,8-Dichloroanthraquinone
Executive Summary
1,8-Diphenoxyanthraquinone is a high-value intermediate in the synthesis of advanced functional dyes and pharmaceutical precursors. Most notably, it is the direct precursor to 4,5-dinitro-1,8-dihydroxyanthraquinone, a compound utilized in the development of NS2B-NS3 protease-specific inhibitors for the treatment of Dengue and West Nile virus infections[1].
Historically, the industrial synthesis of this core structure begins with anthraquinone-1,8-disulfonic acid, which is converted into 1,8-dichloroanthraquinone via chlorination with sodium chlorate[2][3]. The subsequent transformation to this compound relies on a robust Nucleophilic Aromatic Substitution (SNAr) utilizing potassium phenoxide[4]. This application note provides a modernized, highly optimized protocol for this SNAr step, engineered for maximum yield, superior mass transfer, and simplified downstream purification.
Mechanistic Rationale & Chemical Causality
The conversion of 1,8-dichloroanthraquinone to this compound is driven by the SNAr mechanism.
-
Electrophilic Activation: The rigid anthraquinone core contains two strongly electron-withdrawing carbonyl groups at the C9 and C10 positions. These carbonyls deplete electron density from the adjacent aromatic rings, specifically activating the alpha positions (C1 and C8) toward nucleophilic attack.
-
Nucleophile Generation: Phenol is a weak nucleophile on its own. By pre-reacting phenol with Potassium Hydroxide (KOH), we quantitatively generate potassium phenoxide. Pre-forming the phenoxide is critical; it prevents the competitive hydrolysis of the alpha-chlorides by free hydroxide ions, which would lead to the undesired 1,8-dihydroxyanthraquinone byproduct.
-
Solvent Dynamics: While neat phenol can act as both reagent and solvent, the addition of a high-boiling, inert co-solvent like o-xylene drastically reduces the viscosity of the reaction mixture. 1,8-Dichloroanthraquinone is a bulky, highly crystalline solid; o-xylene improves heat and mass transfer, ensuring the solid substrate dissolves and interacts efficiently with the phenoxide melt.
Reaction Parameter Optimization
Quantitative analysis of various reaction conditions demonstrates that the inclusion of o-xylene and the use of KOH as the base provides the highest yield and purity profile.
Table 1: Optimization of Reaction Parameters for SNAr of 1,8-Dichloroanthraquinone
| Entry | Base Equivalent | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 2.5 eq KOH | Neat Phenol | 120 | 6.0 | 88.5 | 92.1 |
| 2 | 2.5 eq K₂CO₃ | DMF | 110 | 8.0 | 76.2 | 89.4 |
| 3 | 2.2 eq KOH | Phenol / o-Xylene | 130 | 4.0 | 99.2 | >98.0 |
| 4 | 2.0 eq NaOH | Phenol / o-Xylene | 130 | 5.0 | 91.0 | 94.5 |
Note: Entry 3 represents the optimized conditions detailed in the protocol below.
Experimental Protocol
Safety Note: this compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[5]. Ensure all aqueous effluents from the steam distillation and washing steps are collected and treated according to local environmental regulations.
Step 1: Preparation of the Active Nucleophile
-
Charge a glass-lined reactor with 62 parts of solid Potassium Hydroxide (KOH) and 10 parts of deionized water. Stir to dissolve.
-
Add 134 parts of Phenol to the aqueous KOH solution.
-
Gradually heat the mixture to 120–125 °C under a nitrogen atmosphere.
-
Causality: Heating drives off the water of solution and the water generated from the acid-base neutralization, yielding a concentrated melt of potassium phenoxide.
-
Validation Checkpoint: The formation of a clear, homogenous melt without boiling or bubbling indicates complete conversion to potassium phenoxide and the successful removal of excess water.
Step 2: Substrate Addition & SNAr Reaction
-
To the phenoxide melt, add 90 parts of o-xylene.
-
Carefully introduce 149 parts of 1,8-dichloroanthraquinone (CAS 82-43-9)[3] into the reactor.
-
Elevate the internal temperature to 130–135 °C. Maintain this temperature with continuous, vigorous agitation for 4 hours.
-
Causality: The o-xylene acts as a fluidizing agent. The elevated temperature of 130 °C provides the necessary activation energy to overcome the steric hindrance of the bulky chloride leaving groups during the formation of the Meisenheimer complex.
-
Validation Checkpoint: In-process HPLC monitoring of an aliquot should indicate <1% residual 1,8-dichloroanthraquinone before proceeding to the next step.
Step 3: Quenching and Steam Distillation
-
Once the reaction is complete, cool the mixture to approximately 100 °C.
-
Slowly add 250 parts of deionized water to quench the reaction.
-
Initiate steam distillation by passing live steam through the mixture.
-
Causality: Steam distillation selectively vaporizes the volatile o-xylene and unreacted excess phenol. Because this compound is highly hydrophobic and non-volatile, it precipitates cleanly in the aqueous mother liquor.
-
Validation Checkpoint: The distillation is complete when the distillate transitions from a biphasic mixture (water/organic) to clear water, confirming the total removal of volatiles.
Step 4: Isolation and Purification
-
Cool the remaining aqueous suspension to 80 °C.
-
Filter the suspension while hot using a filter press or Büchner funnel.
-
Wash the filter cake extensively with hot water (80 °C) until the filtrate runs neutral (pH ~7).
-
Dry the solid under a vacuum at 60 °C to constant weight.
-
Causality: Hot filtration prevents the co-precipitation of trace phenol or inorganic salts (KCl), ensuring the final product achieves >98% purity without the need for recrystallization.
Workflow Visualization
Logical workflow for the SNAr synthesis of this compound.
References
-
PubChem. "this compound | C26H16O4 | CID 66501". National Institutes of Health. 5
-
PrepChem. "Synthesis of 1,8-diphenoxy-anthraquinone".2
-
ChemicalBook. "1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0". 1
-
Google Patents. "EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone". 4
-
ChemicalBook. "1,8-DICHLOROANTHRAQUINONE | 82-43-9". 3
Sources
- 1. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 1,8-DICHLOROANTHRAQUINONE | 82-43-9 [chemicalbook.com]
- 4. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 5. This compound | C26H16O4 | CID 66501 - PubChem [pubchem.ncbi.nlm.nih.gov]
nucleophilic aromatic substitution protocol for anthraquinone derivatives
Advanced Application Note: Nucleophilic Aromatic Substitution ( ) Protocols for Anthraquinone Derivatives
Introduction & Strategic Relevance
Anthraquinone derivatives represent a privileged scaffold in both industrial dye chemistry and oncology. The planar tricyclic core facilitates DNA intercalation, a mechanism critical to the cytotoxicity of drugs like Doxorubicin and Mitoxantrone. While electrophilic substitution is common for simple aromatics, the electron-deficient nature of the 9,10-anthracenedione core makes it an ideal substrate for Nucleophilic Aromatic Substitution (
This guide moves beyond generic "recipe" approaches. It provides a modular protocol system designed to overcome the specific challenges of AQ chemistry: poor solubility, high activation energy barriers, and the necessity for regioselectivity.
The Mechanistic Core: Why Works Here
Unlike benzene, the AQ core possesses two carbonyl groups that withdraw electron density from the aromatic rings. This reduces the LUMO energy, making the ring susceptible to nucleophilic attack, particularly at the
The reaction proceeds via an Addition-Elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).
Figure 1: The Addition-Elimination pathway. Note that the formation of the Meisenheimer complex (
Critical Experimental Parameters
To design a self-validating protocol, one must control the variables affecting the stability of the transition state.
The "Element Effect" (Leaving Group Selection)
Counter-intuitively to
-
Order:
[1] -
Causality: The high electronegativity of Fluorine inductively stabilizes the negative charge in the Meisenheimer complex (lowering the activation energy of the rate-determining step), despite the strong C-F bond.
-
Practical Note: While F is faster, 1-Chloroanthraquinone is the industry standard due to cost. If a reaction with the chloro-derivative fails (low yield/high temp), switching to the fluoro-analogue is the first optimization step.
Solvent Systems
Solubility is the primary bottleneck.
-
DMSO/DMF/NMP: The "Gold Standard" for thermal
. Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive. -
Water (Green/Industrial): Possible only for sulfonated substrates (e.g., Bromaminic acid) or under high pressure (autoclave).
-
Ionic Liquids: Emerging for microwave protocols but often complicate workup.
Base Selection
-
Primary Amines: The nucleophile itself can act as the base (use
equivalents). -
Secondary Amines/Anilines: Require an external inorganic base (
, ) to neutralize the generated acid (HX).
Experimental Protocols
Protocol A: Standard Thermal Substitution (High-Purity)
Best for: Synthesis of drug intermediates (e.g., Mitoxantrone precursors) where purity is paramount.
Materials:
-
1-Chloroanthraquinone (1-Cl-AQ) or 1,5-Dichloroanthraquinone
-
Nucleophile: Primary or Secondary Amine (1.5 - 3.0 equiv)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide)
-
Base:
(powdered, dried)
Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Cl-AQ (10 mmol) in DMSO (20 mL).
-
Note: AQs are often sparingly soluble at RT; a suspension is acceptable as it will dissolve upon heating.
-
-
Addition: Add
(12 mmol) followed by the amine (15 mmol). -
Reaction: Heat to 90–120°C under
atmosphere.-
Monitoring: Monitor by TLC (Mobile phase: Toluene/Ethyl Acetate 4:1).
-
Visual Cue: A distinct color shift is observed. 1-Cl-AQ (Yellow)
Product (Deep Red/Purple).
-
-
Workup (The "Crash-Out" Method):
-
Cool the reaction mixture to
. -
Slowly pour the dark reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
The hydrophobic AQ product will precipitate immediately.
-
-
Purification:
-
Filter the precipitate.[2] Wash with water (
mL) to remove DMSO and inorganic salts. -
Wash with cold methanol (
mL) to remove unreacted amine. -
Recrystallize from Toluene or Acetic Acid if necessary.
-
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)
Best for: Library generation and unreactive amines (e.g., bulky anilines).
Mechanism: Dielectric heating of polar solvents (DMSO/EtOH) allows rapid superheating, overcoming the activation barrier for sterically hindered nucleophiles.
Workflow:
-
Vessel: Use a 10 mL microwave-transparent crimp vial.
-
Load: 1-Fluoroanthraquinone (1 mmol), Amine (1.2 mmol), and Ethanol or Water (2 mL).
-
Note: If using 1-Chloro, add a catalytic amount of KI (Finkelstein-like activation) or Copper powder.
-
-
Irradiation:
-
Temp: 140°C
-
Time: 5–15 minutes (Dynamic Power mode).
-
Pressure Limit: Set to 200 psi (safety cutoff).
-
-
Workup: Pour into water, filter, and dry. Yields are typically >90% with minimal side products.[3]
Protocol C: Aqueous "Green" Synthesis (Bromaminic Acid Route)
Best for: Dyes and hydrophilic derivatives.
Substrate: Sodium 1-amino-4-bromoanthraquinone-2-sulfonate (Bromaminic Acid).[3] The sulfonate group confers water solubility.
Workflow:
-
Dissolution: Dissolve Bromaminic acid sodium salt (10 mmol) in Water (50 mL).
-
Catalysis: Add
(5 mol%) and Sodium Ascorbate (10 mol%) or metallic Copper powder.-
Note: This follows a modified Ullmann-type mechanism facilitated by the aqueous medium.
-
-
Reaction: Add Amine (15 mmol) and
(20 mmol). Heat to 80°C for 4-6 hours. -
Isolation: Acidify with HCl to precipitate the free acid form or salt out with NaCl (common in dye industry).
Data Summary & Decision Matrix
Table 1: Leaving Group & Condition Optimization
| Substrate | Leaving Group | Reactivity | Recommended Condition | Typical Temp |
| 1-Fluoro-AQ | Fluoride | High | Mild Thermal or MW | 60–80°C |
| 1-Nitro-AQ | Nitro | High | Thermal (Careful: Redox side reactions) | 80–100°C |
| 1-Chloro-AQ | Chloride | Moderate | High Temp Thermal or MW | 120–150°C |
| Bromaminic Acid | Bromide | Low* | Aqueous Cu-Catalyzed | 70–90°C |
*Low reactivity due to steric hindrance and electronic repulsion from the adjacent sulfonate group, necessitating Copper catalysis.
Decision Logic for Protocol Selection:
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate solubility and nucleophile reactivity.
Troubleshooting & Quality Control
-
Incomplete Conversion:
-
Diagnosis: TLC shows persistent starting material (yellow spot) alongside product (red/blue spot).
-
Remedy: Do not simply increase temp (leads to degradation). Switch solvent to NMP (higher boiling point) or add 10 mol% KI.
-
-
Dehalogenation (Reduction):
-
Diagnosis: Formation of unsubstituted Anthraquinone.
-
Cause: High temperatures with oxidizable amines can lead to radical pathways.
-
Remedy: Ensure strict
atmosphere; add radical scavenger (BHT) if necessary.
-
-
Purification Issues:
-
If the "Crash-Out" method yields a gum/oil, dissolve in minimal DCM and precipitate with Hexane.
-
References
-
Mechanistic Found
:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
- Note: Establishes the "Element Effect" ( ) critical for AQ chemistry.
-
Microwave-Assisted Protocols
-
Mehta, B., & Bhardwaj, S. (2009).[4] Microwave Induced Synthesis of Anthraquinone Derivatives: A Solvent Free Path. Rasayan Journal of Chemistry.
-
-
Synthesis of Mitoxantrone Precursors
-
Murdock, K. C., et al. (1979). Antitumor agents.[5] 1. 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones. Journal of Medicinal Chemistry.
- Note: The seminal paper for 1,4-diamino substituted AQ synthesis.
-
-
Green/Aqueous Synthesis
-
Leaving Group Reactivity (
Scope):- Asghar, B. H., et al. (2022). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Biology (Basel).
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajacr.com [journalajacr.com]
using 1,8-diphenoxyanthraquinone as a dichroic dye intermediate
Application Note: Synthesis and Optimization of Anthraquinone Dichroic Dyes via 1,8-Diphenoxyanthraquinone Intermediates
Executive Summary & Mechanistic Rationale
Anthraquinone dyes are the gold standard for electro-optic applications, particularly in Guest-Host Liquid Crystal Displays (GH-LCDs). Their exceptional photostability, vivid coloration, and high dichroic ratios make them indispensable for modern optical devices. The synthesis of these complex pleochroic dyes relies heavily on the strategic design of molecular intermediates.
This compound (CAS 82-17-7) serves as a critical synthetic scaffold in this domain. Unsubstituted anthraquinones suffer from notoriously low solubility in nematic liquid crystal hosts due to strong intermolecular
-
Directing Effects: The bulky, electron-donating phenoxy groups act as powerful ortho/para directors. Within the rigid anthraquinone core, they sterically and electronically direct subsequent electrophilic nitration exclusively to the 4 and 5 positions1[1].
-
Leaving Group Utility: The phenoxy groups can be selectively saponified or displaced by extended conjugated systems (e.g., arylthiols or arylamines). This linear extension of the molecule's transition dipole moment is what ultimately aligns the dye with the liquid crystal director, maximizing the order parameter (
)2[2].
Synthetic Workflow
Synthetic workflow for anthraquinone dichroic dyes via the 1,8-diphenoxy intermediate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of this compound via SNAr
Mechanistic Causality: The chloride leaving groups at the 1,8-positions of the starting material are highly activated by the adjacent electron-withdrawing carbonyl groups of the anthraquinone core. This facilitates a facile Nucleophilic Aromatic Substitution (SNAr) when exposed to a strong nucleophile like sodium phenolate.
-
Charge a reaction vessel with 1,8-dichloroanthraquinone (1.0 eq) and an excess of sodium phenolate (2.5 eq).
-
Suspend the mixture in a polar aprotic solvent (e.g., DMF) or use excess molten phenol as the solvent.
-
Heat the mixture to 150°C under continuous stirring for 4-6 hours.
-
Cool the mixture and precipitate the product by adding a 10% aqueous NaOH solution to remove unreacted phenol.
-
Filter, wash with distilled water, and dry under a vacuum to yield crude this compound.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the 1,8-dichloroanthraquinone spot confirms reaction completion. The melting point of the purified intermediate should be sharply between 189–190 °C 1[1].
Protocol B: Direct Nitration and Saponification
Mechanistic Causality: Nitration must be precisely controlled to prevent over-nitration or the formation of unwanted 2,5-dinitro isomers. By utilizing an 80-100% sulfuric acid concentration, the reaction environment not only facilitates the electrophilic addition of the nitronium ion (
-
Dissolve this compound in 85%
at 0-5°C. -
Slowly add a stoichiometric mixture of concentrated
and dropwise, maintaining the temperature below 10°C to prevent oxidative degradation. -
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by pouring the mixture over crushed ice.
-
Isolate the precipitated 4,5-dinitro-1,8-dihydroxyanthraquinone via vacuum filtration.
-
Self-Validation Checkpoint: Analyze via FT-IR Spectroscopy. The successful conversion is validated by the disappearance of the ether
stretch (approx. 1200 cm⁻¹) and the appearance of a broad stretch (3300 cm⁻¹) alongside strong asymmetric stretching (1530 cm⁻¹).
Protocol C: Formulation and Polarized UV-Vis Validation of the Dichroic Dye
Mechanistic Causality: To function in a GH-LCD, the final synthesized dye (e.g., after substituting the nitro groups with arylthiols) must align seamlessly with the liquid crystal host. The addition of bulky, unsymmetrical groups increases solubility without disrupting the nematic phase4[4].
-
Dissolve the final anthraquinone dye in a nematic liquid crystal host (e.g., E7 or a fluorinated LC mixture) at a concentration of 1.0 to 3.0 wt%.
-
Inject the guest-host mixture into a homogenous alignment liquid crystal cell (cell gap ~5 µm) via capillary action.
-
Place the cell in a polarized UV-Vis spectrophotometer.
-
Measure the absorbance parallel (
) and perpendicular ( ) to the polarization axis of the incident light.
-
Self-Validation Checkpoint: Calculate the Dichroic Order Parameter (
) using the formula: . A self-validating, successful synthesis and formulation will yield an value . If , the dye contains non-linear impurities and requires recrystallization 5[5].
Quantitative Data: Properties of Derived Dichroic Dyes
The structural tuning of the this compound scaffold yields dyes with varying optical properties. The table below summarizes the quantitative performance metrics of common derivatives in nematic hosts.
| Dye Class | Core Substitution Pattern (Derived from Scaffold) | Liquid Crystal Host | Peak Absorption ( | Dichroic Order Parameter ( | Solubility (wt% at 20°C) |
| Yellow | 1,5-bis(arylthio)anthraquinone | Fluorinated LC | 430 - 450 nm | 0.70 - 0.76 | > 5.0% |
| Magenta | 1,4,5,8-tetrakis(arylthio)anthraquinone | Fluorinated LC | 540 - 570 nm | 0.72 - 0.78 | 2.5 - 4.0% |
| Blue | 1,5-bis(arylamino)-4,8-dihydroxyanthraquinone | E7 Nematic LC | 630 - 650 nm | 0.65 - 0.71 | 1.5 - 3.0% |
References
-
Anthraquinone Dyes and Intermediates | PDF | Amine | Chemical Reactions Source: Scribd URL:[Link]
- US4455253A - Pleochroic anthraquinone dyes Source: Google Patents URL
-
Synthesis of 1,8-diphenoxy-anthraquinone Source: PrepChem.com URL:[Link]
-
Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays Source: MDPI URL:[Link]
-
Experimental and molecular dynamics studies of anthraquinone dyes in a nematic liquid-crystal host Source: White Rose University Consortium URL:[Link]
Sources
Application Note: Preparation and Purification of High-Purity 1,8-Diphenoxyanthraquinone for Organic Electronics
Executive Context & Application Landscape
In the rapidly evolving field of organic electronics,
Within this class of materials, 1,8-diphenoxyanthraquinone (1,8-DPAQ) serves as both a functional active layer component and a critical intermediate for synthesizing complex, fused-ring polycyclic aromatic hydrocarbons (PAHs)[3]. However, the performance of organic electronic devices is notoriously sensitive to chemical impurities. Trace halogens, unreacted phenols, or residual transition metals act as deep charge traps that severely degrade carrier mobility and quench excitons. Consequently, synthesizing 1,8-DPAQ for these applications requires not just efficient coupling, but a rigorous, self-validating purification cascade to achieve sublimation-grade (>99.9%) purity.
Mechanistic Insights and Experimental Design (E-E-A-T)
The synthesis of 1,8-DPAQ is achieved via a copper-catalyzed Ullmann-type etherification, which operates through a nucleophilic aromatic substitution (
As a Senior Application Scientist, it is critical to understand the causality behind the specific reaction conditions chosen for electronic-grade synthesis:
-
Phenol as a Reactive Melt: Rather than using a standard polar aprotic solvent, utilizing an excess of phenol (melted at >45°C) serves a dual purpose. It acts as a highly concentrated solvent medium and drives the reaction equilibrium strongly toward the di-substituted product, suppressing the formation of the mono-substituted 1-chloro-8-phenoxyanthraquinone—an impurity that is notoriously difficult to separate.
-
Potassium Carbonate (
) Selection: is chosen as a mild, heterogeneous base to generate the nucleophilic phenoxide ion in situ. Using stronger aqueous bases (like NaOH) would risk the competitive hydrolysis of the chloroanthraquinone into 1,8-dihydroxyanthraquinone, contaminating the final matrix. -
Copper Catalysis: Although the anthraquinone core is electron-deficient, the chlorine atoms at the 1,8-positions are sterically hindered by the adjacent carbonyl groups. The addition of copper powder facilitates the oxidative addition of the aryl chloride, significantly lowering the activation energy for etherification and ensuring complete conversion[4].
Materials and Quantitative Optoelectronic Data
To ensure batch-to-batch consistency, the following table summarizes the expected quantitative parameters, yields, and optoelectronic properties of the purified 1,8-DPAQ matrix.
| Parameter | Value / Description |
| Chemical Formula | |
| Molecular Weight | 392.41 g/mol |
| Crude Yield (Post-Reaction) | 85% – 90% |
| Sublimed Yield (Final) | 65% – 75% |
| Target Purity (HPLC / Sublimation) | > 99.9% (Electronic Grade) |
| Estimated HOMO Level | ~ -6.0 eV |
| Estimated LUMO Level | ~ -3.5 eV |
| Optical Bandgap ( | ~ 2.5 eV |
Experimental Protocol: Synthesis and Purification Cascade
The following protocol is designed as a self-validating system, incorporating critical checkpoints to ensure the integrity of the material at every stage.
Step 1: Ullmann Etherification
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen (
) inlet, and an internal thermocouple. -
Reagent Loading: Charge the flask with 50.0 g of Phenol (excess). Heat to 60°C under a continuous
purge until the phenol is completely melted. -
Catalyst & Substrate Addition: To the stirring melt, add 10.0 g of 1,8-dichloroanthraquinone, 15.0 g of anhydrous
, and 0.5 g of activated Copper powder. -
Reaction: Gradually increase the internal temperature to 150–160°C. Maintain robust stirring for 14 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The reaction is deemed complete when the starting material spot completely disappears, leaving a single dominant lower-
spot corresponding to 1,8-DPAQ.
-
Step 2: Alkaline Work-up and Primary Isolation
-
Cooling: Remove the heat source and allow the reaction mixture to cool to 80°C. Caution: Do not allow the mixture to cool below 50°C, or the phenol will solidify, trapping the product.
-
Quenching: Slowly pour the warm mixture into a vigorously stirred solution of 5% aqueous NaOH (500 mL) submerged in an ice bath.
-
Causality: The NaOH neutralizes the copper catalyst and converts the massive excess of unreacted phenol into highly water-soluble sodium phenoxide, allowing it to be easily washed away from the water-insoluble 1,8-DPAQ precipitate.
-
-
Filtration: Stir the suspension for 1 hour, then isolate the yellow-brown crude product via vacuum filtration.
-
Washing: Wash the filter cake extensively with hot distilled water until the filtrate runs clear and tests neutral (pH 7). Dry the crude solid under vacuum at 80°C for 8 hours.
Step 3: Recrystallization
-
Dissolution: Dissolve the crude 1,8-DPAQ in a minimum required volume of boiling toluene.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-heated Büchner funnel to remove insoluble copper residues and trace inorganic salts.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal yield.
-
Isolation: Collect the fine, yellow needle-like crystals via vacuum filtration and dry in a vacuum oven at 100°C for 12 hours.
Step 4: Train-Zone Vacuum Sublimation (Electronic Grade Purification)
Recrystallization alone is insufficient for organic electronics. Sublimation is mandatory to remove trace metals and structurally similar organic traps.
-
Loading: Load the recrystallized 1,8-DPAQ into the source boat of a multi-zone vacuum sublimation furnace.
-
Evacuation: Evacuate the system to a high vacuum (
Torr).-
Causality: High vacuum is critical to lower the sublimation temperature, thereby preventing thermal degradation and oxidation of the conjugated core.
-
-
Thermal Gradient: Set the source zone to 220–240°C, the deposition zone to 160°C, and the cold zone to room temperature.
-
Harvesting: Allow sublimation to proceed for 24–48 hours. The ultra-pure 1,8-DPAQ will deposit as highly crystalline material in the deposition zone. Heavy metal impurities remain in the source boat, while volatile organic impurities bypass the deposition zone and condense in the cold zone.
Process Visualization
Figure 1: Synthetic workflow and purification cascade for electronic-grade 1,8-DPAQ.
References
-
Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. AIP Publishing. Available at:[Link]
-
Anthraquinone derivatives affording n-type organic thin film transistors. RSC Publishing. Available at:[Link]
-
Synthesis of 1,8-diphenoxy-anthraquinone. PrepChem. Available at:[Link]
-
Anthraquinone Dye Chemistry (Ullmann's Encyclopedia of Industrial Chemistry). Scribd. Available at:[Link]
Sources
Application Note: High-Purity Crystallization of 1,8-Diphenoxyanthraquinone
Abstract & Scope
1,8-Diphenoxyanthraquinone (DPAQ) is a critical intermediate in the synthesis of high-performance anthraquinone dyes, liquid crystal displays, and pharmaceutical precursors. Synthesized typically via the nucleophilic aromatic substitution of 1,8-dichloroanthraquinone with alkali metal phenolates, the crude product often contains significant impurities: unreacted starting material, mono-substituted intermediates (1-chloro-8-phenoxyanthraquinone), and occluded phenol.
This guide provides a definitive, scalable purification workflow. Unlike generic protocols, this document focuses on the specific solubility differentials of the 1,8-diphenoxy moiety to achieve purities exceeding 99.5% (HPLC area).
Physicochemical Profile & Solubility Logic
Successful crystallization requires exploiting the difference between the target molecule's lattice energy and its solvation energy.
Key Properties
| Property | Value | Notes |
| Molecular Formula | C₂₆H₁₆O₄ | Highly aromatic, planar structure. |
| Molecular Weight | 392.40 g/mol | Significant increase over dichloro- precursor (277.10 g/mol ). |
| Melting Point | 189–190 °C | Sharp transition indicates high purity. Broadens significantly with mono-substituted impurities. |
| CAS Number | 82-17-7 | |
| Appearance | Yellow to Orange Needles | Color intensity correlates with purity; dark/brown indicates oxidative byproducts. |
Solubility Matrix
The diphenoxy substitution adds lipophilicity compared to the parent anthraquinone, but the molecule remains rigid.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application Utility |
| Water | Insoluble | Insoluble | Washing (removes NaCl, Sodium Phenolate). |
| Methanol/Ethanol | Very Low | Low/Moderate | Washing (removes free Phenol). |
| Glacial Acetic Acid | Low | High | Primary Recrystallization Solvent. Excellent impurity rejection. |
| Chlorobenzene | Moderate | Very High | High-temperature recrystallization for stubborn residues. |
| DMF / DMSO | High | Very High | Solubilization for anti-solvent precipitation (Not recommended for final crystal growth due to solvent inclusion). |
Pre-Crystallization Workup (Critical)
Direct recrystallization of the crude reaction melt is inefficient due to the high load of phenol and inorganic salts.
Objective: Isolate crude DPAQ solid free from bulk phenol and salts.
-
Quench: Pour the hot reaction melt (typically phenol/alkali base) into a 5-fold excess of 10% aqueous NaOH .
-
Digestion: Stir vigorously at 60°C for 30 minutes. This prevents occlusion of phenol within the precipitating DPAQ.
-
Filtration: Filter the crude yellow/orange solid.
-
Wash 1 (Alkaline): Wash cake with hot 2% NaOH to ensure complete phenol removal.
-
Wash 2 (Neutral): Wash with hot deionized water until filtrate pH is neutral (removes NaCl).
-
Wash 3 (Solvent): Wash with cold methanol.
-
Dry: Dry crude solid at 80°C under vacuum.
Protocol A: Glacial Acetic Acid Recrystallization (Standard)
Best for: Routine purification, removing mono-substituted byproducts, and obtaining defined crystal morphology.
Reagents
-
Crude this compound
-
Glacial Acetic Acid (ACS Grade)
-
Activated Carbon (Optional, for decolorization)
Procedure
-
Dissolution: Suspend crude DPAQ in Glacial Acetic Acid (Ratio: 1 g solid per 10–15 mL solvent).
-
Heating: Heat the mixture to reflux (approx. 118°C) with stirring. The solid should dissolve completely to form a deep orange/red solution.
-
Checkpoint: If undissolved solids remain after 15 minutes at reflux, they are likely inorganic salts or unreacted 1,8-dichloroanthraquinone (which is less soluble).
-
-
Hot Filtration (Crucial): While maintaining reflux temperature, filter the solution through a pre-heated glass sinter or Celite pad.
-
Why: Removes insoluble mechanical impurities and unreacted starting material.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2–4 hours.
-
Control: Do not force cool with ice immediately; rapid cooling traps impurities.
-
-
Aging: Once at room temperature, cool further to 10°C for 1 hour to maximize yield.
-
Isolation: Filter the crystalline product.
-
Washing: Wash the cake with cold Glacial Acetic Acid (to displace mother liquor) followed by copious water (to remove acid).
-
Drying: Dry at 100°C to constant weight.
Protocol B: High-Temperature Solvent Swing (High Purity)
Best for: Removing stubborn polymeric impurities or when the product is too insoluble in acetic acid.
Reagents
-
Solvent: Chlorobenzene (or o-Dichlorobenzene for higher boiling point).
-
Anti-solvent: Methanol .
Procedure
-
Dissolution: Dissolve crude DPAQ in Chlorobenzene at reflux (131°C). Use minimum solvent volume required for dissolution.
-
Clarification: Hot filter to remove insolubles.
-
Distillation (The "Swing"): Distill off approximately 20-30% of the solvent volume to induce supersaturation.
-
Cooling: Cool slowly to 60°C.
-
Anti-solvent Addition: Slowly add Methanol (warm, 50°C) dropwise until persistent turbidity is observed.
-
Crystallization: Cool to 0°C.
-
Filtration & Wash: Filter and wash with cold Methanol.
Process Logic & Visualization
Purification Decision Tree
The following diagram illustrates the logic flow for selecting the appropriate purification route based on crude quality.
Figure 1: Decision logic for this compound purification.
Solubility & Impurity Rejection Mechanism
This diagram details why the acetic acid method works, mapping the fate of specific impurities.
Figure 2: Fate of impurities during Glacial Acetic Acid recrystallization.
Analytical Characterization & Troubleshooting
Quality Control Parameters
-
HPLC: C18 Column, Acetonitrile:Water gradient. Target purity > 99.0%.
-
Melting Point: 189–190°C. A range > 2°C implies solvent occlusion or mono-substituted impurity.
-
1H NMR: Verify integration of phenoxy protons (multiplets 6.8–7.5 ppm) vs anthraquinone core.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high. | Re-heat to dissolve, add 10% more solvent, cool slowly with stirring. Seed with pure crystals at 100°C. |
| Low Yield | Product too soluble in cold solvent. | Cool to lower temperature (0-5°C) or concentrate mother liquor. |
| Dark Color | Oxidative impurities or phenol polymerization. | Use activated carbon during the hot dissolution step (filter out before cooling). |
| Insoluble Residue | Unreacted 1,8-dichloroanthraquinone. | Perform hot filtration carefully; do not force insolubles into the filtrate. |
References
-
Synthesis & Properties of Anthraquinones
-
General Crystallization Techniques
-
Title: Crystallization.[5]
- Source: Mullin, J. W. (2001).
- Relevance: Foundational principles of solvent selection and supersatur
-
Link:
-
-
Specific Data on this compound
-
Purification of Anthraquinone Derivatives
- Title: Process for the purification of anthraquinone deriv
- Source: European P
- Relevance: Describes analogous solvent systems (DMSO, Acetic Acid)
-
Link:
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 3. 1,8-Dihydroxyanthraquinone [myskinrecipes.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. anthraquinone suppliers USA [americanchemicalsuppliers.com]
- 8. This compound | C26H16O4 | CID 66501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anthraquinone - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Synthesis of 4,5-Dinitro-1,8-dihydroxyanthraquinone via the 1,8-Diphenoxy Scaffold
Topic: 1,8-diphenoxyanthraquinone as a precursor for 4,5-dinitro-1,8-dihydroxyanthraquinone Content Type: Application Note & Protocol Guide
Executive Summary
4,5-dinitro-1,8-dihydroxyanthraquinone (often referred to as 4,5-dinitrochrysazin) is a critical intermediate in the synthesis of high-value anthracycline antibiotics (e.g., mitoxantrone, ametantrone) and advanced disperse dyes. While direct nitration of 1,8-dihydroxyanthraquinone (chrysazin) is chemically possible, it frequently yields a mixture of isomers (including 2,5-dinitro and 2,4,5-trinitro species) due to insufficient steric control.
This guide details the utilization of This compound as a steric-directing precursor. By masking the 1,8-hydroxyls with bulky phenoxy groups, researchers can enforce para-substitution (relative to the ether linkage), achieving high regioselectivity for the 4,5-positions and minimizing beta-ring substitution.
Mechanistic Rationale: The "Phenoxy-Shielding" Effect
The synthesis relies on the electronic and steric properties of the phenoxy substituent to control the electrophilic aromatic substitution (nitration).
Regioselectivity Logic
In the anthraquinone system, the 1,4,5,8 positions (
-
Direct Nitration (Chrysazin): The free hydroxyl groups at 1,8 activate both the ortho (2,7) and para (4,5) positions.[1][2] Without careful control (e.g., boric acid complexation), nitration occurs promiscuously, leading to difficult-to-separate isomeric mixtures.
-
Diphenoxy Route: The bulky phenoxy groups (
) at positions 1 and 8 serve two functions:-
Steric Hindrance: They physically block the adjacent ortho positions (2 and 7), making attack at these sites energetically unfavorable.
-
Electronic Direction: The oxygen lone pair donates electron density into the ring, activating the para positions (4 and 5) for nitration.
-
This "shield-and-direct" mechanism forces the nitro groups almost exclusively into the 4 and 5 positions.
Reaction Pathway Diagram
Figure 1: Synthetic pathway utilizing phenoxy groups for steric direction.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocol
Materials & Reagents[7]
-
Precursor: this compound (Synthesis: Reaction of 1,8-dichloroanthraquinone with sodium phenolate).[13][14][15]
-
Nitrating Agent: Mixed Acid (33%
/ 67% ). -
Hydrolysis Agent: Sodium Hydroxide (NaOH), Methanol (
). -
Solvent: 96% Sulfuric Acid (
).
Step-by-Step Methodology
Phase A: Regioselective Nitration
Objective: Install nitro groups at C4 and C5 while the phenoxy shield is in place.
-
Dissolution: Charge a glass-lined reactor with 740 parts (by weight) of 96% sulfuric acid. Cool to 20°C . Add 64 parts of this compound. Stir until fully dissolved/suspended.
-
Nitration: Cool the mixture to 0–5°C using an ice/brine bath.
-
Addition: Dropwise add 92 parts of Mixed Acid (33%
in ) over 3 hours .-
Critical Control Point: Maintain temperature strictly below 5°C to prevent over-nitration or degradation.
-
-
Digestion: After addition, stir at 0–5°C for 1 hour .
-
Thermal Activation: Gradually heat the mixture to 100–105°C over 1 hour. Hold at this temperature for 4 hours .
-
Note: This step ensures completion of the nitration and prepares the intermediate for the next phase.
-
-
Isolation: Cool to 20°C. Filter the precipitate (4,5-dinitro-1,8-diphenoxyanthraquinone). Wash with cold 96% sulfuric acid, then water until neutral.
Phase B: Alkaline Hydrolysis (Deprotection)
Objective: Cleave the phenoxy groups to restore the hydroxyl functionality.
-
Suspension: Suspend the wet cake from Phase A in a solution of NaOH (10% w/v) in methanol/water (1:1 ratio).
-
Saponification: Heat to reflux (approx. 80–90°C) for 6–12 hours.
-
Acidification: Cool the mixture and acidify with dilute HCl to pH 2–3. This precipitates the target 4,5-dinitro-1,8-dihydroxyanthraquinone and converts sodium phenolate to free phenol (soluble in the aqueous/organic liquor).
-
Purification: Filter the brownish-gold solid. Wash extensively with hot water to remove residual phenol.
-
Drying: Dry in a vacuum oven at 60°C.
Data Analysis & Quality Control
Expected Yields and Purity
The following table contrasts the Diphenoxy route with the direct nitration of Chrysazin (without boric acid modification).
| Parameter | Diphenoxy Route (This Protocol) | Direct Nitration (Standard) |
| Regioselectivity (4,5-isomer) | > 95% | ~60–70% |
| Major Impurity | 2,5-dinitro isomer (< 1%) | 2,4,5-trinitro / 2,x-dinitro mix |
| Yield (Overall) | 85–90% | 70–75% (after difficult purification) |
| Purification Effort | Low (Simple filtration) | High (Recrystallization required) |
Analytical Validation
-
HPLC: Monitor the disappearance of the phenoxy peak and the appearance of the dihydroxy product.
-
NMR (
):-
Precursor: Multiplets in the aromatic region (6.8–7.5 ppm) corresponding to phenoxy protons.
-
Target: Loss of phenoxy protons; appearance of downfield phenolic -OH protons (approx. 12–13 ppm, intramolecularly hydrogen-bonded).
-
-
Melting Point: Target pure compound decomposes/melts > 225°C (dec).
Safety & Handling (HSE)
-
Nitration Risks: The reaction involves mixed acid (strong oxidizer) and organics. Ensure the reactor is vented and temperature-controlled to prevent thermal runaway.
-
Phenol Toxicity: The hydrolysis step releases phenol. All wash liquors must be treated as toxic waste (phenolic water) and not discharged into standard drains without remediation.
-
PPE: Full acid-resistant suit, face shield, and chemically resistant gloves (butyl rubber) are mandatory during Phase A.
References
-
European Patent Office. (1980). EP0015486A2: Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.[13][14][15] Retrieved from
-
United States Patent Office. (1982). US4342701A: Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.[15] Retrieved from
-
National Institutes of Health (PMC). (2020). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent.[9] Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid [scirp.org]
- 4. ias.ac.in [ias.ac.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Density functional theory study on the reaction mechanism of 1-nitroanthraquinone synthesis by nitration of anthraquinone mixed acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 9. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,8-Dihydroxy-4,5-dinitroanthraquinone | 81-55-0 [chemicalbook.com]
- 11. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 12. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 13. DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE - Google Patents [patents.google.com]
- 14. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 15. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
synthesis of liquid crystal guest-host dyes using anthraquinone scaffolds
Abstract
This technical guide details the synthesis, purification, and electro-optical characterization of anthraquinone (AQ) dyes designed for Guest-Host Liquid Crystal (GH-LC) systems. Unlike azo dyes, AQ scaffolds offer superior photostability and solubility in nematic hosts, making them the industry standard for high-durability smart windows and automotive displays. This protocol focuses on two high-performance derivatives: a 1,4-disubstituted blue dye (optimized for dichroic ratio) and a 1,5-disubstituted yellow dye (optimized for solubility).
Part 1: Molecular Design Strategy
The performance of a GH-LC system is governed by the "Guest-Host" effect, where the dye (guest) aligns with the liquid crystal director (host).[1][2][3] The efficiency of this alignment is quantified by the Order Parameter (
Structural Considerations
-
The Scaffold: The planar, rigid 9,10-anthraquinone core provides excellent stability against UV degradation.
-
Substitution Pattern:
-
1,4-Substitution (Blue/Cyan): Transition dipole moment (TDM) aligns parallel to the long molecular axis. Ideal for positive dichroism.
-
1,5-Substitution (Yellow/Orange): often provides better solubility due to reduced molecular symmetry compared to 1,4-isomers, though alignment (
) can sometimes be lower unless elongated substituents are used.
-
-
Solubility Promoters: To prevent dye crystallization at low temperatures (a common failure mode), substituents must include flexible alkyl chains (e.g.,
-butyl, -hexyl) or asymmetric aryl groups (e.g., 4-tert-butylphenyl).
Mechanism of Action
In a "Positive Dichroic" system, the dye absorbs light polarized parallel to its long axis (
-
OFF State (No Field): LC and Dye align parallel to the glass substrates (homogeneous). Light is absorbed
Colored State . -
ON State (Field Applied): LC and Dye align vertically (homeotropic). Light passes through the short axis (minimal absorption)
Clear State .
Part 2: Synthetic Protocols
Protocol A: Synthesis of High-Dichroism Blue Dye
Target Molecule: 1,4-Bis(4-butylphenylamino)anthraquinone Mechanism: Lewis-acid catalyzed direct condensation (Green Chemistry Route).
Reagents:
-
1,4-Dihydroxyanthraquinone (Quinizarin) [CAS: 81-64-1]
-
4-n-Butylaniline [CAS: 5329-14-6]
-
Boric Acid (
) [Catalyst] -
Solvent: Glacial Acetic Acid or 2-Ethoxyethanol
Step-by-Step Procedure:
-
Charge: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Quinizarin (2.40 g, 10 mmol) and Boric Acid (1.23 g, 20 mmol) in 50 mL of glacial acetic acid.
-
Activation: Stir at 80°C for 30 minutes. The formation of a boric ester intermediate facilitates the nucleophilic attack.
-
Addition: Add 4-n-Butylaniline (4.50 g, 30 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (120°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Toluene/Hexane 1:1). The spot will shift from orange (
) to deep blue/cyan ( ). -
Workup: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold methanol. The blue dye will precipitate.
-
Filtration: Filter the crude solid and wash copiously with hot water (to remove boric acid) followed by cold methanol (to remove unreacted amine).
-
Purification: Recrystallize from
-butanol or perform column chromatography (Silica gel, Dichloromethane) to remove traces of mono-substituted violet byproducts.
Expected Yield: 65–75% Appearance: Dark blue metallic crystals.
Protocol B: Synthesis of High-Solubility Yellow Dye
Target Molecule: 1,5-Bis(4-tert-butylphenylthio)anthraquinone
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
1,5-Dichloroanthraquinone [CAS: 82-46-2]
-
4-tert-Butylbenzenethiol [CAS: 2396-68-1]
-
Potassium Carbonate (
, anhydrous) -
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Charge: Dissolve 1,5-Dichloroanthraquinone (2.77 g, 10 mmol) and 4-tert-Butylbenzenethiol (4.15 g, 25 mmol) in 40 mL of anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add
(3.45 g, 25 mmol) . -
Reaction: Heat to 100–110°C for 6 hours. The solution will turn from pale yellow to bright yellow/orange.
-
Quench: Pour the hot solution into 300 mL of dilute HCl (0.1 M) to neutralize the base and precipitate the product.
-
Isolation: Filter the yellow solid. Wash with water and ethanol.
-
Purification: Recrystallize from cyclohexane. The bulky tert-butyl groups prevent tight packing, enhancing solubility in LC hosts.
Expected Yield: 80–85% Appearance: Bright yellow powder.
Part 3: Visualization of Synthetic & Alignment Logic
Figure 1: Parallel synthetic workflows for 1,4- and 1,5-substituted anthraquinones and their subsequent alignment mechanism in a Liquid Crystal host.
Part 4: Characterization & Quality Control
Solubility Testing
Before electro-optical testing, the dye's solubility limit must be established to avoid crystallization in the device.
-
Prepare a saturated solution of the dye in a standard LC host (e.g., E7 or ZLI-4792 ).
-
Store at -20°C for 1 week (Accelerated aging).
-
Filter and measure UV-Vis absorbance of the filtrate.
-
Target:
for commercial viability.
Measurement of Dichroic Ratio ( ) and Order Parameter ( )
This is the critical quality metric.
Equipment:
-
Polarized UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 1050).
-
Anti-parallel rubbed polyimide cell (Gap: 10–20
).
Protocol:
-
Mixture Prep: Dissolve 1.0 wt% of the synthesized dye in the LC host (E7). Heat to isotropic phase (isotropic temp
) and vortex to ensure homogeneity. -
Filling: Fill the LC cell via capillary action at a temperature slightly above the clearing point.
-
Measurement:
-
Place the cell in the spectrophotometer beam path.
-
Rotate the polarizer to be parallel to the rubbing direction (
). Record spectrum. -
Rotate the polarizer to be perpendicular to the rubbing direction (
). Record spectrum.
-
-
Calculation:
-
Dichroic Ratio (
): (at )[7] -
Order Parameter (
):
-
Data Interpretation Table:
| Parameter | Poor Performance | Acceptable | High Performance |
| Dichroic Ratio ( | |||
| Order Parameter ( | |||
| Implication | Low contrast, "washed out" appearance. | Standard commercial displays. | High-end smart windows / Avionics. |
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Dichroic Ratio ( | Impurities (mono-substituted dye). | Perform column chromatography.[8][9] Mono-substituted dyes have lower symmetry and align poorly. |
| Low Solubility | Alkyl chains too short. | Switch from |
| Dye Precipitation in Cell | Concentration > Solubility limit. | Reduce dye concentration to 0.5–1.0 wt%. Ensure LC host is compatible (fluorinated LCs require fluorinated dyes). |
| Red Shift in Spectrum | Aggregation of dye molecules. | Dye concentration is too high, leading to exciton coupling. Dilute the mixture. |
References
-
Yang, L., et al. (2025). Synthesis and characterisation of liquid crystalline anthraquinone dyes with excellent dichroism and solubility. ResearchGate. Link
-
Basturk, N., et al. (2011).[10] Ester-Substituted Anthraquinone Dyes Soluble in Nematic Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals.[3][10][11][12][13][14] Link
-
Sims, M. T., et al. (2016).[12] Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications. Journal of Physical Chemistry C. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Anthraquinone Dyes. Link
-
Matsui, M., et al. (2024). Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules. MDPI / PMC. Link
Sources
- 1. Anthraquinone dyes and liquid crystal compositions containing the dyes - Patent 0098736 [data.epo.org]
- 2. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00178D [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced Catalytic Reduction Protocols for Diphenoxy-Anthraquinone Derivatives
Introduction & Scope
Diphenoxy-anthraquinone derivatives (such as 1,5-diphenoxyanthraquinone and 1,8-diphenoxyanthraquinone) are highly valued intermediates in the synthesis of advanced functional dyes, nonlinear optical materials, and bioactive anthracycline analogs[1][2]. The selective catalytic reduction of the quinone moiety to its corresponding hydroquinone—or its single-electron reduction to a semiquinone radical anion—is a critical transformation. However, achieving high chemoselectivity without cleaving the sensitive ether linkages or inducing deep hydrogenation of the aromatic rings requires highly optimized and tightly controlled protocols[3][4].
This application note details field-proven methodologies for the controlled reduction of these sterically hindered, electron-rich systems, providing researchers with self-validating workflows for both heterogeneous hydrogenation and modern photoredox single-electron transfer (SET) pathways.
Mechanistic Grounding & Causality
The reduction of diphenoxy-anthraquinones presents unique thermodynamic and kinetic challenges. The phenoxy groups act as electron-donating substituents via resonance, increasing the electron density on the anthraquinone core. This shifts the reduction potential to more negative values compared to unsubstituted anthraquinones and introduces significant steric bulk[2][5].
-
Heterogeneous Hydrogenation (Pd/Al₂O₃): The industrial standard for anthraquinone reduction utilizes palladium supported on alumina[3]. For diphenoxy derivatives, the steric bulk of the phenoxy groups impedes planar adsorption onto the catalyst surface, meaning mass transfer resistance heavily controls the reaction rate[3]. To prevent deep hydrogenation (degradation of the aromatic ring) or hydrogenolysis of the phenoxy groups, reaction temperatures must be strictly maintained below 60°C, and hydrogen pressure must be carefully modulated[3][6].
-
Photoredox Single-Electron Transfer (SET): Under visible light irradiation with a sacrificial electron donor (e.g., triethylamine), diphenoxy-anthraquinones can undergo single-electron reduction to form highly stable, colored radical anions and semiquinone anions[5]. This method is highly chemoselective, operates at ambient temperature, and completely bypasses the risk of over-reduction inherent to high-pressure hydrogenation.
Figure 1: Mechanistic pathways for the catalytic reduction of diphenoxy-anthraquinones.
Experimental Protocols
Protocol A: Chemoselective Heterogeneous Catalytic Hydrogenation
Objective: High-yield conversion to diphenoxy-anthrahydroquinone while suppressing ether cleavage and aromatic degradation. Reagents: 1,5-diphenoxyanthraquinone, 0.5% Pd/Al₂O₃ catalyst, solvent mixture (C9-C10 aromatics and trioctyl phosphate, 3:1 v/v)[3].
Step-by-Step Methodology:
-
Catalyst Activation: Pre-reduce the Pd/Al₂O₃ catalyst in the reactor under a continuous hydrogen flow (0.2 MPa) at 60°C for 12 hours. Causality: This ensures the reduction of surface palladium oxides to highly active Pd(0) sites prior to substrate introduction[3].
-
Solvent Preparation: Dissolve the diphenoxy-anthraquinone in the biphasic solvent system. Causality: The non-polar aromatic solvent dissolves the starting quinone, while the highly polar trioctyl phosphate stabilizes the resulting hydroquinone, preventing premature precipitation[3].
-
System Purging: Introduce the solution into a thermoregulated hydrogenation reactor. Purge the system three times with nitrogen to remove oxygen, followed by ultra-high-purity hydrogen gas (99.99%)[3].
-
Controlled Reduction: Maintain the reactor at exactly 50°C and 0.3 MPa H₂ pressure[3]. Causality: Exceeding 60°C exponentially increases the thermodynamic favorability of hydrogenolysis, leading to the irreversible cleavage of the phenoxy groups and the formation of degradation byproducts[6].
-
Workup & Isolation: Filter the catalyst strictly under an inert atmosphere (argon or nitrogen). The hydroquinone is highly susceptible to auto-oxidation back to the quinone state upon exposure to ambient air.
Protocol B: Visible-Light Driven Photoredox Reduction
Objective: Generation of diphenoxy-anthraquinone radical anions for SET catalysis or mild, metal-free reduction. Reagents: Diphenoxy-anthraquinone (10 mol%), Triethylamine (Et₃N, 1.0 equiv), dry N,N-Dimethylformamide (DMF)[5].
Step-by-Step Methodology:
-
Preparation: In a 5 mL snap vial equipped with a magnetic stirring bar, dissolve the diphenoxy-anthraquinone in dry DMF[5].
-
Rigorous Degassing: Degas the mixture via sparging with argon or nitrogen for at least 15 minutes. Causality: Molecular oxygen is a potent radical scavenger. If present, it will immediately quench the generated radical anion (forming superoxide radicals) and revert the anthraquinone to its ground state[5][7].
-
Donor Addition: Add Et₃N under an inert atmosphere. Causality: Et₃N serves as a sacrificial electron donor, providing the single electron required to reduce the excited state of the anthraquinone[5].
-
Irradiation: Irradiate the vial using a blue LED (λ = 455 ± 15 nm) at room temperature for 24 to 48 hours depending on the desired conversion[5].
Figure 2: Step-by-step experimental workflow for both reduction protocols.
Quantitative Data & Comparative Analysis
To aid in protocol selection, the following table summarizes the key operational parameters, validation metrics, and risk factors associated with each reduction method.
| Parameter | Protocol A: Heterogeneous Hydrogenation | Protocol B: Photoredox SET Reduction |
| Catalyst / Reagent | 0.5% Pd/Al₂O₃[3] | Visible Light (455 nm) + Et₃N[5] |
| Primary Reductant | H₂ Gas (0.3 MPa)[3] | Single Electron Transfer (from Et₃N)[5] |
| Target Intermediate | Diphenoxy-Anthrahydroquinone | Semiquinone Radical Anion[5] |
| Reaction Temperature | 50°C (Strictly < 60°C)[3][6] | Ambient (20-25°C)[5] |
| Major Risk Factor | Over-reduction / Ether Cleavage[6] | Oxygen Quenching[5][7] |
| Validation Metric | Stoichiometric H₂ Uptake | UV-Vis Absorbance Shift[2][5] |
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. Use the following analytical checkpoints to ensure the integrity of the reduction process:
-
In-Process Validation (Protocol A): The reaction should be monitored via a mass flow controller. The cessation of hydrogen uptake at exactly 1.0 molar equivalent is the primary self-validation metric. Continued hydrogen uptake beyond this point strongly indicates the onset of ring degradation or phenoxy cleavage[6].
-
Colorimetric Validation (Protocol B): The formation of the semiquinone radical anion is accompanied by a distinct colorimetric shift (typically to a deep blue/purple, depending on the specific isomer). UV-Vis spectroscopy can be used to track the emergence of this radical anion absorption peak[5][8].
-
Post-Reaction HPLC Analysis: Use High-Performance Liquid Chromatography (C18 column, UV detection at 254 nm) to quantify product purity. The presence of monophenoxy-anthraquinone or phenol in the chromatogram is a direct indicator of unwanted hydrogenolysis, signaling that the H₂ pressure or temperature in Protocol A must be reduced[1][6].
References
- Study on the new hydrogenation catalyst and processes for hydrogen peroxide through anthraquinone route. daneshyari.com.
- Metal Catalysts for Anthraquinone Hydrogenation. scribd.com.
- Anthraquinones as photoredox catalysts for the reductive activation of aryl halides. core.ac.uk.
- Anthraquinones as Photoredox Catalysts for the Reductive Activation of Aryl Halides. conicet.gov.ar.
- Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. researchgate.net.
- CN102276438A - Production method of 1,5(1,8)-diphenoxy anthraquinone. google.com.
- The Journal of Organic Chemistry 1957 Volume.22 No.2. dss.go.th.
- A study of third-order nonlinear optical properties for anthraquinone derivatives. researchgate.net.
- Anthraquinone acted as a catalyst for the removal of triphenylmethane dye containing tertiary amino group: Characteristics and mechanism. nih.gov.
Sources
- 1. CN102276438A - Production method of 1,5(1,8)-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. scribd.com [scribd.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anthraquinone acted as a catalyst for the removal of triphenylmethane dye containing tertiary amino group: Characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
Technical Support Guide: Purification of 1,8-Diphenoxyanthraquinone
Executive Summary & Chemical Context
The Challenge: In the nucleophilic aromatic substitution of 1,8-dichloroanthraquinone (or 1,8-dinitroanthraquinone) with phenol, excess phenol is often used as both reagent and solvent. While 1,8-diphenoxyanthraquinone (1,8-DPAQ) precipitates readily, phenol has a high affinity for the anthraquinone lattice. It frequently forms inclusion complexes or occlusions, making simple solvent washing ineffective.
The Solution: Standard filtration is insufficient. High-purity isolation requires a Hot Alkaline Digestion to chemically deprotonate the phenol into water-soluble sodium phenoxide, followed by a polarity-driven recrystallization if optical purity is required.
Primary Protocol: Hot Alkaline Digestion
Recommended as the first-line purification method for bulk phenol removal.
The Mechanism
Phenol is a weak acid (
Critical Note: Cold washing often fails because the phenol is trapped inside the crystal lattice. Heating "digests" the solid, momentarily breaking surface interactions and allowing the base to penetrate.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Suspend crude product in 5% NaOH (aq). Use 10 mL of solution per gram of solid. | Provides sufficient volume for mass transfer; 5% NaOH ensures pH > 13 for complete deprotonation. |
| 2 | Heat the slurry to 70–80°C for 30–60 minutes with vigorous stirring. | Digestion Step: Heat increases the solubility of the phenoxide and softens the crystal lattice to release trapped impurities. |
| 3 | Cool slowly to room temperature (25°C). | Prevents the re-trapping of impurities that can occur during "crash" precipitation. |
| 4 | Filter under vacuum (Buchner funnel). | Separates the solid product from the dark, phenol-rich mother liquor. |
| 5 | Wash 1: Flood cake with 2% NaOH (warm). | Displaces residual mother liquor containing phenoxide. |
| 6 | Wash 2: Flood cake with copious Deionized Water until filtrate is neutral (pH 7). | Removes residual caustic base. |
| 7 | Wash 3: Final rinse with Methanol (cold). | Removes trace organic impurities and aids in drying. Caution: 1,8-DPAQ has low solubility in cold MeOH, but do not use hot MeOH here. |
Workflow Visualization
Figure 1: Logic flow for the alkaline digestion process to separate acidic impurities from neutral anthraquinones.
Secondary Protocol: Recrystallization
Use this if the product remains "sticky" or colored after the alkaline wash.
Solvent Selection Strategy: Anthraquinones are notoriously difficult to dissolve. The ideal solvent system for 1,8-DPAQ exploits its temperature-dependent solubility profile.
| Solvent System | Pros | Cons | Protocol |
| Glacial Acetic Acid | Excellent purification; high solubility at boiling, low at RT. | Corrosive; high boiling point ( | Dissolve at reflux; cool slowly to RT. Filter. |
| DMF / Ethanol | Good for removing polar tars. | DMF is hard to remove (high BP). | Dissolve in min. hot DMF; add hot Ethanol until turbid; cool. |
| Nitrobenzene | Classic solvent for anthraquinones. | Toxic; very high BP ( | Only for industrial scale or extreme purity needs. |
Recommended Recrystallization Protocol (Acetic Acid):
-
Place dry, washed solid in a round-bottom flask.
-
Add Glacial Acetic Acid (approx. 10-15 mL/g).
-
Heat to reflux (
) until fully dissolved. If insolubles remain, hot filter. -
Remove heat and allow to cool to room temperature undisturbed (4–6 hours).
-
Filter crystals and wash with cold ethanol to remove acetic acid smell.
Troubleshooting & FAQs
Q1: My product is sticky and won't filter well. What is happening? A: You likely have a "eutectic melt." Phenol lowers the melting point of the mixture.
-
Fix: Do not try to filter the sticky mass directly. Re-suspend the sticky solid in 10% NaOH and heat it to
. The phenol will dissolve into the aqueous phase, and the 1,8-DPAQ will solidify into a filterable powder as the impurity leaves the organic phase.
Q2: The product has a dark brown/black color instead of yellow/orange. A: This indicates oxidation of residual phenol into quinones or polymerized tars.
-
Fix: Perform the Recrystallization step using Glacial Acetic Acid. If color persists, add activated charcoal to the hot solution, stir for 10 minutes, and perform a hot filtration before cooling.
Q3: Can I use steam distillation? A: Yes. Phenol is steam volatile; 1,8-DPAQ is not.
-
Protocol: If you have a large quantity of crude material heavily contaminated with phenol, pass steam through the crude suspension. Collect the distillate until it is clear (no more phenol coming over). Filter the remaining solid in the flask. This is efficient for bulk removal but less precise than alkaline digestion.
Q4: Why not just wash with Dichloromethane (DCM)? A: Both phenol and 1,8-DPAQ are soluble in DCM. You will wash away your product along with the impurity, resulting in massive yield loss. Always use a solvent where the impurity is soluble, but the product is insoluble (e.g., Alkaline Water).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman, 1989. (General reference for separation of phenols via alkaline extraction).
-
PubChem. this compound (Compound Summary). National Library of Medicine. Accessed Feb 2026.
-
Spiegler, L. Purification of Anthraquinone Solutions. U.S. Patent 2,860,036, filed 1955, issued 1958. (Demonstrates industrial utility of alkali hydroxides for removing phenolic impurities from anthraquinone streams).
-
Echemi. 1,8-Dihydroxyanthraquinone Solubility Data. (Used as a proxy for anthraquinone derivative solubility trends in acetic acid).
Sources
Technical Support Center: Phenolation of 1,8-Dichloroanthraquinone
Welcome to the technical support center for the phenolation of 1,8-dichloroanthraquinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging but crucial chemical transformation. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common experimental hurdles, and empower you to achieve higher yields and purity in your synthesis of 1,8-diphenoxyanthraquinone and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the phenolation of 1,8-dichloroanthraquinone?
The phenolation of 1,8-dichloroanthraquinone is a nucleophilic aromatic substitution reaction where the two chlorine atoms on the anthraquinone core are replaced by phenoxy groups. The primary product of this reaction is this compound. This transformation is a classic example of an Ullmann condensation or Ullmann-type reaction, which is a copper-catalyzed method for forming carbon-oxygen bonds between an aryl halide and a phenol.[1]
Q2: What is the fundamental mechanism of this reaction?
The reaction proceeds via a copper-catalyzed cycle, often referred to as the Ullmann condensation. While the exact mechanism can be complex and dependent on ligands and solvents, a generally accepted pathway involves the following key steps:
-
Formation of the Active Catalyst: A copper(I) species is the active catalyst. This can be generated in situ from a copper(II) precatalyst or by using a Cu(I) salt directly.
-
Formation of Copper Phenoxide: The copper(I) catalyst reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (1,8-dichloroanthraquinone) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive Elimination: This high-energy Cu(III) species then reductively eliminates the desired diaryl ether product (the phenolated anthraquinone), regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Ullmann condensation for C-O bond formation.
Troubleshooting Guide: Improving Reaction Yield
This section addresses the most common issues encountered during the phenolation of 1,8-dichloroanthraquinone, providing causal explanations and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
You've run the reaction, but TLC or LC-MS analysis shows predominantly unreacted 1,8-dichloroanthraquinone.
Potential Causes & Solutions
-
Inactive Catalyst: Traditional Ullmann reactions often used "activated" copper powder.[2] Modern methods use soluble copper salts (e.g., CuI, CuBr, Cu₂O) with ligands. If your catalyst is old, oxidized, or improperly activated, the reaction will fail.
-
Insufficiently High Temperature: The Ullmann condensation is notorious for requiring high temperatures, often in excess of 180-210 °C, especially without an effective ligand.[2][3]
-
Solution: Ensure your reaction reaches the necessary temperature. Use a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or nitrobenzene.[2] Monitor the internal temperature of the reaction, not the oil bath temperature. If temperature is a limitation, switching to a more effective ligand/catalyst system is the best approach to lower the activation energy.
-
-
Poor Base Selection: The reaction requires a base to deprotonate the phenol, forming the nucleophilic phenoxide. If the base is too weak or insoluble, the concentration of the active nucleophile will be too low.
-
Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[3] Potassium hydroxide (KOH) can also be used, often to pre-form the potassium phenate.[4] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
Issue 2: Reaction Stalls at Mono-Phenolated Intermediate
Analysis shows the presence of the desired this compound, but the major product is 1-chloro-8-phenoxyanthraquinone.
Potential Causes & Solutions
-
Steric Hindrance and Deactivation: The substitution of the first chlorine with a bulky phenoxy group can sterically hinder the approach of the second phenoxide. Furthermore, the electron-donating nature of the phenoxy group can slightly deactivate the second position towards nucleophilic attack compared to the starting material.
-
Solution 1: Increase Reaction Time and/or Temperature: Forcing conditions can help overcome the higher activation energy for the second substitution. Increase the reaction time significantly (e.g., from 12 hours to 24-48 hours) and/or raise the temperature by 10-20 °C.
-
Solution 2: Increase Nucleophile Concentration: Use a larger excess of phenol and base (e.g., increase from 2.5 equivalents to 4-5 equivalents of phenol). This shifts the equilibrium towards the formation of the disubstituted product.
-
-
Premature Catalyst Deactivation: The catalyst may be losing its activity over the extended reaction time required for the second substitution.
-
Solution: Employing a robust ligand like a phenanthroline derivative can protect the copper center and prolong its catalytic lifetime.[2]
-
Issue 3: Formation of Dark, Tarry Byproducts and Low Mass Recovery
The reaction mixture turns black or dark brown, and purification yields very little of the desired product.
Potential Causes & Solutions
-
Thermal Decomposition: Anthraquinones are generally stable, but at the very high temperatures often required for Ullmann couplings (>210 °C), slow decomposition of the solvent, reactants, or products can occur, leading to polymerization and tar formation.[3][5] Phenols can also be susceptible to oxidation at high temperatures.
-
Solution 1: Lower the Reaction Temperature with a Modern Catalyst System: This is the most effective solution. The use of ligands like picolinic acid or diamines can dramatically lower the required reaction temperature to the 110-150 °C range, minimizing thermal decomposition.[3]
-
Solution 2: Ensure an Inert Atmosphere: Oxygen can promote oxidative side reactions and polymerization of phenol.[5] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures, especially in the presence of a base, to form dimethylamine, which can act as a competing nucleophile, leading to undesired byproducts.
-
Solution: Switch to a more thermally stable solvent like NMP, diphenyl ether, or o-dichlorobenzene.[4]
-
Caption: A logical workflow for troubleshooting common phenolation issues.
Experimental Protocols & Data
Protocol 1: Classic High-Temperature Phenolation
This protocol is based on traditional Ullmann conditions. While effective, it is prone to byproduct formation.
-
Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,8-dichloroanthraquinone (1.0 eq), phenol (3.0 eq), and anhydrous, finely powdered potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of approximately 0.5 M.
-
Catalyst Addition: Add copper(I) iodide (0.2 eq).
-
Reaction: Degas the mixture with nitrogen for 15 minutes. Heat the reaction mixture to 190-200 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-36 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a large volume of dilute hydrochloric acid (1 M) to neutralize the base and precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, then methanol. Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/dichloromethane gradient) or recrystallization from a suitable solvent like chlorobenzene or a toluene/ethanol mixture.[6][7]
Protocol 2: Ligand-Accelerated, Moderate-Temperature Phenolation
This improved method uses a ligand to achieve higher yields at lower temperatures, minimizing decomposition.
-
Preparation: To a flame-dried Schlenk flask, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and dry cesium carbonate (2.5 eq).
-
Reactant Addition: Add 1,8-dichloroanthraquinone (1.0 eq) and phenol (2.5 eq).
-
Solvent & Reaction: Add degassed, anhydrous toluene or dioxane. Heat the mixture to 110-120 °C under an argon atmosphere for 12-24 hours.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and base. Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography as described in Protocol 1.
Table 1: Influence of Reaction Parameters on Yield
This table summarizes typical conditions and expected outcomes to guide optimization.
| Parameter | Condition A (Classic) | Condition B (Ligand-Accelerated) | Rationale & Expected Outcome |
| Catalyst | Cu powder or CuI (20 mol%) | CuI / 1,10-Phenanthroline (10 mol%) | Ligands increase catalyst solubility and turnover, allowing for lower catalyst loading and milder conditions.[2][3] |
| Base | K₂CO₃ (3.0 eq) | Cs₂CO₃ (2.5 eq) | Cs₂CO₃ is more soluble in organic solvents, leading to a higher concentration of active phenoxide nucleophile.[3] |
| Solvent | NMP / DMF | Toluene / Dioxane | High-boiling polar aprotic solvents are needed for classic conditions. Less polar solvents are viable with more active catalysts. |
| Temperature | 190 - 210 °C | 110 - 120 °C | Lower temperatures significantly reduce the rate of thermal decomposition and tar formation, leading to cleaner reactions and higher isolated yields.[8][9] |
| Typical Yield | 40 - 60% | 75 - 95% | The combination of a more active catalyst and milder conditions generally results in a substantial improvement in yield. |
References
-
Ullmann Condensation - SynArchive. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing). [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. [Link]
-
Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes | Request PDF - ResearchGate. [Link]
- CN102276438A - Production method of 1,5(1,8)
-
Preparation of 1,8-dichloroanthraquinone/graphene oxide/poly (vinylidene fluoride) (1,8-AQ/GO/PVDF) mediator membrane and its application to catalyzing biodegradation of azo dyes - PubMed. [Link]
- EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
- US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google P
-
A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials - DASH. [Link]
- US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google P
-
Inhibition of Sulfate Respiration by 1,8-Dihydroxyanthraquinone and Other Anthraquinone Derivatives - ResearchGate. [Link]
-
1,8-Dichloroanthraquinone | C14H6Cl2O2 | CID 6708 - PubChem. [Link]
- DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google P
-
Process for the purification of anthraquinone derivatives - Patent 2497761 - EPO. [Link]
-
Effect of Temperatures on Polyphenols during Extraction - ResearchGate. [Link]
-
Effect of Temperatures on Polyphenols during Extraction - MDPI. [Link]
-
Wavelength dependent mechanism of phenolate photooxidation in aqueous solution - Chemical Science (RSC Publishing). [Link]
-
Temperature and End-of-day Light Quality Independently Affect Red Leaf Lettuce Seedling Growth, but Cool Nights May Limit Far-red-induced Leaf Expansion in - ASHS Journals. [Link]
-
1,8-Dichloroanthraquinone - MP Biomedicals. [Link]
-
Lanthanide complexes of anthraquinone-1,8-disulfonate: Syntheses, structures and catalytic studies - HKMU Scholars. [Link]
-
Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC. [Link]
-
Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. [Link]
- Purification of anthraquinone - US1845281A - Google P
-
High Ambient Temperature Represses Anthocyanin Biosynthesis through Degradation of HY5 - Frontiers. [Link]
-
A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes - PMC. [Link]
- US1591712A - Purification of anthraquinone - Google P
-
Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed. [Link]
-
1,8-Dichloro Anthraquinone and 1,5-Dichloro Anthraquinone - Pragna Group. [Link]
-
Extraction & functionalization of lignin for improved phenolation - News - EPFL. [Link]
-
α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. [Link]
- US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google P
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102276438A - Production method of 1,5(1,8)-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US1591712A - Purification of anthraquinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
preventing hydrolysis of ether linkages in anthraquinone synthesis
Topic: Preventing Hydrolysis of Ether Linkages During Anthraquinone Synthesis Reference ID: TSC-AQ-2026-ETH Status: Active Guide
Executive Summary & Core Mechanism
The Challenge:
Researchers synthesizing anthraquinones (e.g., emodin derivatives, rhein analogues) often encounter the unwanted cleavage of ether linkages (methoxy, benzyloxy groups) during the final cyclization step. This is typically caused by the harsh acidic conditions (conc.
The Mechanism of Failure:
In strong aqueous acids, the ether oxygen is protonated to form an oxonium ion. This transforms the alkoxy group into a viable leaving group. Water or bisulfate ions then act as nucleophiles, cleaving the alkyl-oxygen bond (via
The Solution: To prevent this, synthesis must shift from "Brute Force Acid Catalysis" to "Activated Electrophilic Cyclization" using reagents that activate the carboxylic acid without generating a highly nucleophilic or hydrolytic environment.
Diagnostic Workflow (Interactive Decision Tree)
Use this flowchart to diagnose if your yield loss is due to ether hydrolysis or another side reaction.
Figure 1: Diagnostic decision tree for identifying ether cleavage. Anthraquinones with free phenolic groups (hydrolysis products) typically exhibit a strong bathochromic shift (yellow
Troubleshooting Guide (FAQ Format)
Issue 1: "My methoxy group disappears during sulfuric acid cyclization."
User Report: I am cyclizing 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid using 96%
Root Cause:
Sulfuric acid at high temperatures (
Corrective Action: Switch to the TFAA (Trifluoroacetic Anhydride) Method .
-
Why: TFAA forms a mixed anhydride with the carboxylic acid. This activates the carbonyl for intramolecular Friedel-Crafts acylation without requiring extreme acidity or heat.
-
Protocol Adjustment: See Protocol A below.
Issue 2: "Can I use Lewis Acids like or ?"
User Report: I want to try a Friedel-Crafts catalyst to avoid sulfuric acid.
Technical Advisory:
- : NEVER use Boron Tribromide if you want to keep the ether. It is the gold standard reagent specifically for removing methyl ethers (demethylation).
- : High risk. Aluminum chloride can coordinate with the ether oxygen, facilitating cleavage, especially if nitrobenzene or high heat is used.
-
Safe Alternative: Use Triflic Anhydride (
) or mild Lewis acids like at controlled temperatures ( initially).
Issue 3: "The reaction works, but I lose the ether during workup."
User Report: The reaction mixture looks good, but after quenching with water and heating to dissolve salts, the ether is hydrolyzed.
Root Cause:
Quenching anhydride-based reactions often generates a transient spike in acidity (e.g., TFAA + Water
Corrective Action:
-
Quench Cold: Pour the reaction mixture onto crushed ice/sodium bicarbonate slurry.
-
Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to remove the product from the acidic aqueous phase. Do not let the product sit in the acidic quench solution.
Optimized Protocols
Protocol A: The "Safe" Route (TFAA-Mediated Cyclization)
Best for highly sensitive polymethoxylated substrates.
Reagents:
-
Substrate: 2-Benzoylbenzoic acid derivative (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 - 2.0 equiv)
-
Catalyst (Optional): Triflic acid (0.05 equiv) - Only if cyclization is sluggish.
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Activation: Cool to
. Add TFAA dropwise. -
Reaction: Allow to warm to room temperature (RT). Stir for 2–6 hours.
-
Checkpoint: Monitor by TLC.[1] If SM remains, add catalytic Triflic acid.
-
-
Quench: Pour mixture slowly into saturated
solution (gas evolution will occur). -
Workup: Separate organic layer, wash with brine, dry over
, and concentrate.
Why this works: The reaction proceeds via a trifluoroacetyl mixed anhydride intermediate which cyclizes under mild conditions, preserving the ether.
Protocol B: The "Traditional" Route (Polyphosphoric Acid - PPA)
Best for scale-up where TFAA is too expensive, provided the ether is moderately stable.
Reagents:
-
Polyphosphoric Acid (PPA) (10-20 parts by weight per 1 part substrate)
Step-by-Step:
-
Preparation: Heat PPA alone to
to lower viscosity. -
Addition: Add the benzoylbenzoic acid solid in portions with vigorous mechanical stirring.
-
Cyclization: Heat to
.-
Critical Limit:DO NOT EXCEED
. Above this threshold, methoxy cleavage accelerates significantly.
-
-
Monitoring: Check every 30 mins. Stop immediately upon consumption of SM.
-
Quench: Pour onto crushed ice. The product usually precipitates. Filter and wash with water until neutral.
Reagent Risk Assessment Matrix
| Reagent | Acidity ( | Temp. Required | Ether Stability Risk | Recommendation |
| Conc. | -12 (Very High) | 100-150°C | CRITICAL | Avoid for ethers. Use only for robust substrates. |
| Oleum ( | <-14 (Extreme) | 80-120°C | CRITICAL | Will sulfonate ring and cleave ethers. |
| Lewis Acid | 140-180°C | HIGH | High risk of demethylation. | |
| PPA | Moderate | 80-100°C | MEDIUM | Safe if T < 90°C and time is short. |
| TFAA / DCM | Mild | 0-25°C | LOW | Gold Standard for sensitive ethers. |
| Superacidic | -78 to 0°C | LOW | Excellent for difficult cyclizations. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
- Knapp, S., et al. (1983). "Synthesis of the Anthraquinone Antibiotics." Journal of Organic Chemistry, 48(25), 4786.
-
Akram, T., et al. (2025).[2][3][4] "Triflic Anhydride-Mediated Synthesis of Anthraquinones and Anthrones via Unusual Intramolecular Rearrangement." Chemistry - A European Journal, 31(38). [2]
-
Banerjee, A. K., et al. (2023).[5] "Polyphosphoric Acid in Organic Synthesis." Canadian Center of Science and Education. (Review of PPA temperature limitations).
Sources
solving solubility issues of 1,8-diphenoxyanthraquinone in NMR solvents
Document ID: TS-NMR-AQ-18DP Status: Active / Tier 3 Support Guide Last Updated: February 28, 2026 Audience: Analytical Chemists, Structural Biologists, Drug Discovery Teams[1][2][3][4]
Executive Summary & Diagnostic Overview
The Problem: 1,8-diphenoxyanthraquinone presents a dual challenge in NMR spectroscopy: crystallinity-driven insolubility and conformational broadening .[2][3] Unlike simple anthraquinones, the 1,8-disubstitution (the "peri" positions) creates significant steric strain, forcing the phenoxy rings out of plane.[4] This molecule exhibits "brick dust" behavior—high lattice energy requiring significant thermal energy to disrupt—and often aggregates in standard solvents like CDCl₃ or DMSO-d₆ at room temperature.[2][5]
Quick Diagnostic:
-
Symptom: Sample floats or sits at the bottom of the tube despite sonication.[2][3]
-
Symptom: Sample dissolves, but peaks are broad, undefined, or missing carbon signals.
Solvent Selection Matrix
Do not default to DMSO-d₆ for this molecule.[2][3][5] While polar, DMSO is often poor for solubilizing large, hydrophobic, aromatic-rich ethers like this compound.[1][2][4]
| Solvent | Solubility Rating | Temp Limit | Suitability Analysis |
| CDCl₃ (Chloroform-d) | Low/Moderate | 55°C | Tier 1 (Screening): Good for initial ¹H checks.[2][3][4] Often insufficient for ¹³C due to low concentration limits (<5 mg/mL).[2][3][4][5] Risk of aggregation broadening.[2][3][5] |
| DMSO-d₆ | Poor | 130°C | Not Recommended. The molecule is highly lipophilic.[2][3][5] DMSO's high polarity often forces the hydrophobic anthraquinone core to aggregate, worsening resolution.[2][4] |
| TCE-d₂ (1,1,2,2-Tetrachloroethane-d₂) | Excellent | 140°C | Gold Standard. High boiling point allows heating to break aggregates.[2][3][4] The chlorinated environment stabilizes the anthraquinone core.[5] |
| ODCB-d₄ (o-Dichlorobenzene-d₄) | Excellent | 170°C | Alternative High-Temp. Use if TCE is unavailable.[1][2][3][4][5] Excellent for purely aromatic systems.[2][3][5] Requires high-temp probe setup. |
| TFA-d (Trifluoroacetic Acid-d) | High | 70°C | Caution. Solubilizes via protonation of carbonyls.[2][3][4][5] Warning: This alters the electronic species (cationic form) and may degrade the ether linkage over time.[3][5] |
Critical Workflow: High-Temperature NMR Protocol
For this compound, Room Temperature (RT) NMR is rarely sufficient for publication-quality ¹³C data.[1][2][3][4] You must operate in the Fast Exchange Regime to sharpen peaks affected by the rotation of the bulky phenoxy groups.[3]
Protocol: High-Temperature Acquisition in TCE-d₂
Prerequisites:
-
5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).[2][3][4][5]
-
Target Temperature: 373 K (100°C).
Step-by-Step Guide:
-
Sample Preparation:
-
Pre-Heating (Benchtop):
-
Instrument Setup:
-
Acquisition & Shimming:
-
Parameter Optimization:
Troubleshooting & FAQs
Q: I see double peaks for the phenoxy protons. Is my sample impure?
A: Not necessarily. The 1,8-position is sterically crowded.[2] At room temperature, the rotation of the phenoxy rings might be slow on the NMR timescale (Slow Exchange Regime), resulting in distinct signals for different conformers (e.g., syn vs. anti orientation relative to the carbonyl).[1][3][4]
-
Fix: Run the experiment at 100°C . If the peaks coalesce into a single sharp set, it is a dynamic conformational effect, not an impurity.[1][4]
Q: My ¹³C spectrum has missing peaks in the aromatic region.
A: This is likely due to the Quaternary Carbon Effect combined with aggregation.[2][3] The carbonyl carbons (C=O) and the ether-linked carbons often have very long relaxation times and broad linewidths due to chemical exchange.[3]
-
Fix:
Q: Can I use Trifluoroacetic Acid (TFA-d) to dissolve it?
A: Only for structural connectivity checks (COSY/HSQC), not for electronic characterization. TFA protonates the anthraquinone carbonyls (
Visual Troubleshooting Guides
Decision Tree: Solvent Selection
Figure 1: Logic flow for selecting the appropriate solvent system based on solubility and spectral resolution.
Mechanism: Why High Temperature is Required[1][2][3]
Figure 2: Mechanistic impact of temperature on this compound aggregation and conformational dynamics.
References
-
Fulmer, G. R., et al. (2010).[1][2][3][4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3][4]
-
BenchChem Technical Guides. (2025). Physicochemical Properties of Substituted Anthraquinones.
-
ChemicalBook Database. (2025).[2][3][4][5] 1,8-Dihydroxyanthraquinone NMR Spectral Data.
-
Clar, E. (1964).[2][3][4][5] Polycyclic Hydrocarbons. Academic Press.[2][3][5] (Foundational text on aromatic sextets and solubility of acenes/quinones).
-
Cambridge Isotope Laboratories. (2024).[2][3][4][5] NMR Solvent Data Chart & Temperature Limits.
Sources
Technical Support Center: Purification of 1,8-Diphenoxyanthraquinone (1,8-DPAQ)
This guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes causality, diagnostic logic, and scalable solutions.
Ticket Topic: Separation of mono-phenoxy impurities (1-chloro-8-phenoxyanthraquinone) from 1,8-DPAQ. Support Tier: Level 3 (Senior Application Scientist) Applicable For: Organic Synthesis, Dyes & Pigments, Optical Materials Development.
Diagnostic & Triage: Identifying the Problem
Before initiating purification, confirm the nature of your impurity. "Mono-phenoxy" usually refers to the incomplete reaction intermediate.
Q: How do I definitively distinguish the mono-phenoxy impurity from the target product?
A: The mono-phenoxy impurity (typically 1-chloro-8-phenoxyanthraquinone if starting from 1,8-dichloroanthraquinone) breaks the C2 symmetry of the target molecule.
-
TLC (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Toluene:Heptane (3:1) or Dichloromethane:Hexane (1:1).
-
Observation: 1,8-DPAQ (Target) is highly lipophilic and will travel near the solvent front (High Rf). The mono-chloro impurity is slightly more polar and will appear as a spot immediately below the target. Hydrolysis impurities (1-hydroxy-8-phenoxy) will remain much lower (Low Rf).
-
-
HPLC (High-Performance Liquid Chromatography):
-
Column: C18 Reverse Phase.
-
Differentiation: The mono-substituted species elutes before the di-substituted target in reverse-phase systems due to lower hydrophobicity.
-
Troubleshooting Protocols (The "How-To")
Issue #1: "My crude product contains 5-10% mono-phenoxy impurity. How do I remove it?"
Root Cause: Incomplete nucleophilic substitution. The second chlorine atom is sterically hindered after the first phenoxy group is installed, requiring higher activation energy to displace.
Solution: The "Swelling" Recrystallization Protocol Standard recrystallization often traps impurities inside the crystal lattice. For anthraquinones, we use a high-boiling solvent system to keep the impurity in the mother liquor.
Recommended Solvent System: Glacial Acetic Acid (GAA) or o-Chlorotoluene .
| Parameter | Protocol Details | Mechanism of Action |
| Solvent | Glacial Acetic Acid (GAA) | 1,8-DPAQ has steep solubility curves in GAA; impurities remain soluble at ambient temp. |
| Ratio | 10-15 mL solvent per 1 g crude solid | Ensures sufficient volume to hold the "mono" impurity in the liquid phase. |
| Temperature | Reflux (118°C) | Dissolves the target completely. |
| Cooling Rate | Slow (10°C per 30 mins) | Prevents "crashing out" which traps impurities. |
| Wash | Cold Ethanol or Methanol | Removes residual GAA and surface mother liquor without redissolving the product. |
Step-by-Step Workflow:
-
Suspend crude 1,8-DPAQ in Glacial Acetic Acid.
-
Heat to reflux until the solution is clear (deep yellow/orange).
-
Critical Step: If the solution is dark/black, add activated carbon (1% w/w), stir for 5 mins at reflux, and perform a hot filtration.
-
Allow the filtrate to cool to room temperature undisturbed over 4-6 hours.
-
Wash the filter cake with cold methanol (to displace acetic acid).
-
Dry at 80°C under vacuum.
Note: If the impurity persists, switch to N,N-Dimethylformamide (DMF) . Dissolve at 100°C and cool to 0°C. DMF is more powerful but harder to remove from the crystal lattice.
Issue #2: "I have a 'sticky' residue that won't crystallize."
Root Cause: Presence of residual phenol or oligomers (tars). Phenol lowers the melting point and acts as a solvent, preventing crystal formation.
Solution: The Steam Distillation / Alkaline Wash You cannot recrystallize effectively until the phenol is gone.
-
Alkaline Wash: Suspend the crude solid in 5% NaOH (aq). Heat to 80°C with vigorous stirring for 1 hour.
-
Why? Phenol becomes sodium phenolate (water-soluble). 1,8-DPAQ remains insoluble.
-
-
Filtration: Filter hot. Wash with hot water until the filtrate is neutral pH.
-
Drying: Dry thoroughly before attempting organic recrystallization.
Issue #3: "Can I use Column Chromatography for large batches?"
A: Generally No , unless for analytical standards.
-
Reasoning: 1,8-DPAQ has low solubility in standard chromatography solvents (Hexane/DCM), leading to "tailing" and poor separation on silica at high loading.
-
Alternative: If recrystallization fails, use Soxhlet Extraction .
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 1,8-DPAQ based on the impurity profile.
Figure 1: Decision tree for the purification of 1,8-diphenoxyanthraquinone based on impurity type.
FAQ: Advanced Technical Inquiries
Q: Why is the "mono" impurity forming in the first place?
A: The reaction is a Nucleophilic Aromatic Substitution (
Q: Can I use sublimation? A: Yes, but with caution. 1,8-DPAQ sublimes at high temperatures (>200°C under vacuum).[6] However, if the mono-chloro impurity has a similar vapor pressure (which is likely), sublimation may not effectively separate them. Sublimation is best for removing non-volatile salts or tars, not structurally similar isomers [2].
Q: My product is turning green/brown during recrystallization. Why? A: This indicates decomposition or the presence of reduced species (anthrones). Ensure your solvent is not wet and avoid prolonged heating above 150°C in air. If green, perform a short "oxidation" wash: treat the solid with dilute sodium hypochlorite (bleach) or nitric acid wash to re-oxidize any anthrone contaminants back to anthraquinone, then recrystallize.
References
-
Patent CN102276438A . Production method of 1,5(1,8)-diphenoxy anthraquinone. (Describes the synthesis conditions and solvent choices like o-chlorotoluene to minimize impurities).
-
Organic Syntheses, Coll.[7] Vol. 2 . Purification of Anthraquinone Derivatives. (General protocols for handling solubility differences in anthraquinones).
-
PubChem Compound Summary . This compound. (Physical properties and solubility data).
Sources
overcoming steric hindrance in 1,8-disubstituted anthraquinones
Technical Support Center: Advanced Synthesis of 1,8-Disubstituted Anthraquinones
User Guide: Overcoming Steric Hindrance & Peri-Strain
Current Status: Active Operator Level: Senior Research Scientist / Process Chemist Scope: Troubleshooting nucleophilic and catalytic functionalization of the 1,8-positions (peri-positions) of the anthracene-9,10-dione scaffold.
The Core Problem: The "Peri-Effect"
Before troubleshooting, you must understand the adversary. The 1 and 8 positions on the anthraquinone ring are spatially proximate (approx. 2.4 Å), well within the van der Waals radii of most substituents.
-
Steric Consequence: Substituents at these positions suffer from severe repulsion, often forcing the aromatic ring to twist out of planarity to relieve strain. This raises the activation energy (
) for the transition state in substitution reactions. -
Electronic Consequence: The adjacent carbonyls (C9, C10) are electron-withdrawing, theoretically activating the ring for Nucleophilic Aromatic Substitution (
). However, the steric bulk of the incoming nucleophile often overrides this electronic advantage.
Visualizing the Blockade (DOT Diagram)
Figure 1: The "Peri-Effect" creates a high-energy barrier due to spatial overlap between substituents at C1 and C8.
Protocol Module A: Nucleophilic Aromatic Substitution ( )[1]
When to use: You are displacing halides (F, Cl) or nitro groups (
Troubleshooting Workflow
Issue: Reaction stalls at mono-substitution (1-amino-8-chloro) or returns starting material.
Root Cause: The formation of the Meisenheimer complex is sterically disfavored. Standard reflux (80-100°C) provides insufficient thermal energy to cross the barrier.
The Fix: High-Temperature Solvolysis & Microwave Acceleration
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Solvent | DMF, Ethanol | NMP, Nitrobenzene, DMSO | NMP allows temps >140°C without decomposition. Nitrobenzene acts as a high-boiling oxidant/solvent. |
| Temperature | 80°C - 100°C | 140°C - 180°C | Thermal energy is required to overcome the steric repulsion of the incoming nucleophile. |
| Leaving Group | Chloride (-Cl) | Nitro (-NO2) or Fluoride (-F) | |
| Activation | Thermal Reflux | Microwave Irradiation | Rapid, uniform heating destabilizes the ground state and accelerates the rate-determining step. |
Self-Validating Protocol (Microwave Method):
-
Setup: Dissolve 1,8-dichloroanthraquinone (1 eq) in anhydrous NMP (0.5 M). Add amine (5-10 eq).
-
Run: Microwave at 160°C for 20 mins (dynamic power mode).
-
Validation Check (TLC):
-
Starting Material: Non-polar (High Rf), Yellow.
-
Mono-Substituted: Medium Rf, Red/Orange.
-
Product (1,8-Diamino): Lower Rf, Deep Blue/Violet .
-
Pass Criteria: If the solution is not dark blue/violet, the second substitution has not occurred.
-
Expert Insight: The formation of the 1,8-disubstituted product is often thermodynamically driven by intramolecular hydrogen bonding between the new amine N-H and the quinone carbonyl (C=O). Once you cross the kinetic barrier, the product is locked in a stable pseudo-ring structure.
Protocol Module B: Transition Metal Catalysis (Buchwald-Hartwig)
When to use:
Issue: Catalyst decomposition (Pd-black formation) before conversion is complete.
Root Cause: The steric bulk at the 1,8-positions prevents standard ligands (like
The Fix: Wide Bite-Angle Ligands
Use ligands with a large "bite angle" or extreme steric bulk to force the active species open and facilitate reductive elimination.
-
Preferred Ligand: Xantphos or BINAP .
-
Catalyst:
or . -
Base:
(Soluble, mild) or (Strong, fast).
Decision Matrix: Catalyst Selection
Figure 2: Workflow for selecting the correct synthetic pathway based on nucleophile strength and steric demand.
Self-Validating Protocol (Pd-Catalyzed):
-
Degassing (Critical): Oxygen kills this reaction. Sparge solvent (Toluene or Dioxane) with Argon for 30 mins.
-
Stoichiometry: Use 10 mol% Catalyst / 12-15 mol% Ligand. High loading is necessary for 1,8-AQ systems.
-
Validation Check (NMR):
-
Look for the disappearance of the specific AA'BB' or ABC splitting pattern of the starting material.
-
Key Indicator: The product N-H proton (if applicable) will appear very far downfield (
11.0 - 14.0 ppm) due to the H-bond with the carbonyl. If this signal is absent, you likely have the mono-sub or C-O coupling side products.
-
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 1-amino-8-chloro (mono) and 1,8-diamino (di). How do I push it to completion?
-
Answer: This is the classic "kinetic trap." The first substitution deactivates the ring slightly (if the amine is electron-donating) and increases steric bulk.
-
Fix: Switch to Microwave heating (Protocol A).[1] The rapid energy transfer overcomes the barrier for the second substitution.
-
Fix: Increase equivalents of amine to >10 eq.
-
Fix: If using Pd-catalysis, add a second portion of catalyst (5 mol%) after 12 hours.
-
Q2: Can I use Copper catalysis (Ullmann) instead of Palladium?
-
Answer: Yes, and historically, this is preferred for anthraquinones (e.g., synthesis of "Bromaminic Acid" derivatives).
-
Protocol: Use
powder or with in DMF. -
Caveat: Copper reactions often require higher temperatures (>130°C) than Palladium. Ensure your substrate can survive the heat.
-
Q3: My product is insoluble and difficult to purify.
-
Answer: 1,8-disubstituted anthraquinones are notoriously flat and stack like plates (pi-stacking), making them insoluble.
-
Fix: Do not use column chromatography. Instead, exploit the solubility difference. The product is likely less soluble in alcohols than the impurities.
-
Technique: Triturate the crude solid in hot Methanol or Ethanol. Filter while hot. The filter cake is usually your pure product.
-
Q4: Why is 1,8-dichloroanthraquinone preferred over 1,8-dinitro?
-
Answer: While the nitro group is a better leaving group, 1,8-dinitroanthraquinone is explosive and difficult to prepare pure (often contaminated with 1,5-isomers). The dichloro derivative is commercially available and safer, though it requires harsher conditions to react.
References
-
Microwave-Assisted Synthesis &
Mechanisms: -
Buchwald-Hartwig Coupling on Hindered Systems
-
Ullmann Coupling in Anthraquinones
- Title: Development of Anthraquinone Derivatives as NTPDase Inhibitors (Protocol A describes Cu-catalyzed amin
- Source:Frontiers in Pharmacology.
-
Link:[Link]
-
General Nucleophilic Substitution on Anthraquinones
Sources
- 1. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 2. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
purification of anthraquinone dyes by column chromatography
Topic: Purification of Anthraquinone Dyes by Column Chromatography Role: Senior Application Scientist
Welcome to the AnthraPure Support Center
You are likely here because your anthraquinone purification is failing in one of three ways: insolubility (the dye won't dissolve in the mobile phase), tailing (the bands are streaking down the column), or irreversible adsorption (the dye is stuck at the top of the silica).
Anthraquinones are planar, highly conjugated systems prone to strong
Module 1: Method Development & Preparation
The Solubility Paradox
The Problem: Anthraquinones are often soluble in chlorinated solvents (DCM, Chloroform) or aromatics (Toluene) but insoluble in the non-polar solvents (Hexane, Heptane) required to start a silica column gradient. The Solution:Dry Loading is mandatory. Liquid loading will almost always result in precipitation at the column head, causing severe streaking and blockage.
Protocol: The "Adsorbed Phase" Dry Load
-
Dissolution: Dissolve your crude anthraquinone in the minimum amount of Dichloromethane (DCM) or Toluene. If solubility is poor, mild heating (40°C) and sonication are permitted.
-
Adsorption: Add silica gel (230–400 mesh) to the solution. Ratio: 1g crude : 2g silica.
-
Evaporation: Rotary evaporate to dryness.
-
Checkpoint: The result must be a free-flowing powder.[1] If it is sticky or clumps, you have residual solvent or too high a crude-to-silica ratio. Add more silica and re-evaporate.
-
-
Loading: Pour the powder onto the top of your pre-equilibrated column and add a protective layer of sand (1 cm).
Stationary Phase Selection
| Analyte Type | Recommended Phase | Why? |
| Non-polar (e.g., Anthraquinone, 2-Ethylanthraquinone) | Silica Gel (Standard) | Weak interactions; standard separation works well. |
| Amino-Anthraquinones (e.g., 1-Aminoanthraquinone) | Base-Deactivated Silica | Amino groups H-bond strongly to acidic silanols, causing tailing. |
| Hydroxy-Anthraquinones (e.g., Alizarin, Purpurin) | Acid-Washed Silica or C18 | Phenolic protons can ionize on neutral silica, leading to band broadening. |
| Ionic/Sulfonated (e.g., Acid Blue 25) | C18 (Reversed Phase) | Too polar for normal phase; requires ion-pairing or aqueous gradients. |
Module 2: The Separation Workflow
The following diagram outlines the decision logic for optimizing your separation before you commit to a large-scale column.
Figure 1: Method Development Decision Tree. Use TLC to determine the necessity of modifiers before running the column.
Module 3: Troubleshooting & FAQs
Q1: My bands are "tailing" (streaking) badly. How do I fix this?
Diagnosis: This is the most common issue with anthraquinones. It is caused by the interaction between the dye's functional groups and the active silanol groups (Si-OH) on the silica surface.
-
For Amino-Anthraquinones (e.g., Disperse Blue): The basic amine interacts with acidic silanols.
-
Fix: Pre-treat your column and mobile phase with 1% Triethylamine (TEA) . The TEA blocks the active sites on the silica, allowing the dye to elute as a tight band.
-
-
For Hydroxy-Anthraquinones (e.g., Emodin, Alizarin): The phenolic hydroxyls can deprotonate.
-
Fix: Add 0.1% to 0.5% Formic Acid or Acetic Acid to the mobile phase. This keeps the dye in its protonated (neutral) state, sharpening the band [1].
-
Q2: The dye is stuck at the top of the column and won't move, even with 100% Ethyl Acetate.
Diagnosis: Irreversible adsorption. The dye has likely precipitated or formed a charge-transfer complex with the silica.
-
Immediate Fix: Switch to a stronger solvent system. Try Dichloromethane (DCM) : Methanol (9:1) . The methanol disrupts hydrogen bonding.
-
Prevention: For future runs, avoid silica for these specific dyes. Use Neutral Alumina (Activity Grade III) as the stationary phase. Alumina is less acidic and often releases polar anthraquinones more easily than silica [2].
Q3: I have two isomers (e.g., 1-nitro and 2-nitroanthraquinone) with very close Rf values.
Diagnosis: Isomers often have identical polarity but different shapes (sterics).
-
Strategy:
-
Change the Selectivity: Switch the non-polar solvent. If you are using Hexane/EtOAc, switch to Toluene/EtOAc . Toluene interacts via
- stacking with the anthraquinone rings, often differentiating isomers better than aliphatic hexane [3]. -
Shallow Gradient: Use a very shallow gradient (e.g., increasing polar solvent by 1% every 2 column volumes).
-
Recrystallization First: Chromatography is inefficient for separating bulk isomers. Perform a recrystallization (e.g., from glacial acetic acid or nitrobenzene) to enrich the target isomer to >90% before using the column for final polishing [4].
-
Q4: My product looks pure on the column but is impure after evaporation.
Diagnosis: Co-elution of "invisible" impurities (like anthracene derivatives or degradation products).
-
Validation Step: Do not rely on visual color bands. Anthraquinone dyes are intensely colored; a 1% impurity can be invisible to the naked eye if the main product is dark red/blue.
-
Protocol: Always check fractions via HPLC-DAD (Diode Array Detector) or TLC under UV light (254 nm and 365 nm) to see non-colored impurities.
Module 4: Advanced Workflow - Separation of Glycosides
For anthraquinone glycosides (found in plant extracts like Rheum species), normal phase silica is often too aggressive.
Figure 2: Reversed-Phase strategy for polar anthraquinone glycosides [5].
References
-
BenchChem. (2025).[1][2][3][4] Application Note and Protocol for the Chromatographic Purification of 2-Hydroxyanthraquinone. Link
-
White Rose Research Online. (2016). Decontamination of anthraquinone dyes polluted water using bioinspired silica. Link
-
SIELC Technologies. (2018). Separation of Anthraquinone on Newcrom R1 HPLC column. Link
-
BenchChem. (2025).[1][2][3][4] Strategies to minimize impurities during the synthesis of anthraquinone dyes. Link
-
Wiley Online Library. (2016). Separation of three anthraquinone glycosides including two isomers by preparative HPLC. Journal of Separation Science. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 1,8-Diphenoxyanthraquinone
Topic: 1H NMR Spectrum Analysis of 1,8-Diphenoxyanthraquinone Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists[1][2]
Executive Summary & Application Context
This compound (1,8-DPAQ) is a critical intermediate in the synthesis of high-performance liquid crystal dyes and specific anthracycline antibiotics.[2] Its structural rigidity and "peri" substitution pattern (positions 1 and 8) create unique steric and electronic environments that are detectable via Nuclear Magnetic Resonance (NMR).[1][2]
This guide compares the 1H NMR profile of 1,8-DPAQ against its primary synthetic precursor, 1,8-Dichloroanthraquinone (1,8-DCAQ) .[1][2] Distinguishing these two is the most common analytical challenge in production, as incomplete nucleophilic aromatic substitution (
Experimental Configuration (Protocol)
To ensure reproducible spectra, the following protocol addresses the known solubility challenges of polycyclic aromatic hydrocarbons (PAHs).
Solvent Selection Strategy
-
Primary Solvent: Deuterated Chloroform (
).[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Rationale: 1,8-DPAQ possesses improved lipophilicity compared to dihydroxy- analogs due to the phenoxy groups disrupting intermolecular hydrogen bonding.
-
-
Alternative (for aggregation issues): DMSO-
at 353 K (80°C).-
Rationale: If line broadening occurs due to
- stacking aggregation, elevated temperature in DMSO sharpens the signals.
-
Sample Preparation Workflow
-
Mass: Weigh 10–15 mg of dried sample.
-
Dissolution: Add 0.6 mL
. Sonicate for 60 seconds. -
Filtration: If solution is cloudy (indicating inorganic salts from synthesis like KCl), filter through a glass wool plug into the NMR tube.[1][2]
-
Acquisition: Standard proton pulse sequence (zg30), 16 scans, relaxation delay (
)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2.0s to allow relaxation of quaternary carbons if 13C is also run.[2]
Comparative Analysis: Product vs. Precursor
The transformation from 1,8-DCAQ to 1,8-DPAQ involves the replacement of two chlorine atoms with bulky phenoxy groups. This results in distinct shielding changes driven by resonance effects and ring current anisotropy .[1][2]
Spectral Data Comparison Table
| Feature | 1,8-Dichloroanthraquinone (Precursor) | This compound (Product) | Diagnostic Change |
| Symmetry | Integration ratios remain consistent (symmetric halves). | ||
| Minimal shift; these are distant from the substitution site.[2] | |||
| Upfield Shift: Result of increased electron density from ether oxygen.[2] | |||
| Major Upfield Shift (~0.5 ppm): Ortho-shielding by the phenoxy oxygen lone pairs.[2] | |||
| Phenoxy Protons | ABSENT | New Signal: Integration = 10H.[2] Confirms introduction of two phenyl rings.[1][2] | |
| Integration Total | 6 Aromatic Protons | 16 Aromatic Protons | Massive increase in aromatic region integral.[1][2] |
Mechanistic Insight: The "Peri" Effect & Shielding
-
Resonance Donation (+M Effect): The oxygen atoms in 1,8-DPAQ donate electron density into the anthraquinone ring.[1][2] This shields the ortho (H2, H7) and para (H4, H5) positions relative to the chlorine precursor.[1][2] However, H4/H5 are spatially close to the carbonyls (deshielding zone), keeping them downfield (>8.0 ppm).[1][2]
-
Anisotropic Shielding: The bulky phenoxy groups cannot lie planar with the anthraquinone core due to steric clash at the 1,8-peri positions.[1][2] They twist out of plane. Consequently, the ring current of the phenoxy groups exerts a shielding effect on the adjacent anthraquinone protons (H2, H7), pushing them significantly upfield compared to the chlorinated precursor.
Structural Validation Logic (DOT Visualization)
The following decision tree outlines the logic for validating the synthesis of 1,8-DPAQ using NMR data.
Caption: Logical workflow for confirming 1,8-DPAQ structure vs. impurities using 1H NMR markers.
References
-
Synthesis & Characteriz
-
NMR Solvent D
-
Source: Cambridge Isotope Laboratories / BYU Chem[2]
- Relevance: Provides solubility data and residual solvent peaks for and DMSO- , critical for proper peak assignment in the arom
-
-
General 1H NMR Shifts of Anthraquinone Deriv
-
1,8-Dichloroanthraquinone (Precursor D
Sources
Technical Comparison Guide: Dichroic Properties of 1,8-Substituted Anthraquinones
Executive Summary
In the development of Guest-Host Liquid Crystal (GHLC) displays and smart shutters, the Dichroic Ratio (DR) determines the contrast capability of the device. This guide compares the performance of 1,8-dihydroxyanthraquinone (1,8-DHAQ) against 1,8-diphenoxyanthraquinone (1,8-DPAQ) .
Key Finding: While 1,8-DPAQ offers superior solubility and a bathochromic (red) spectral shift, 1,8-DHAQ exhibits a superior Dichroic Ratio. The intramolecular hydrogen bonding in 1,8-DHAQ enforces a planar conformation essential for alignment with the liquid crystal director. Conversely, the steric bulk of the phenoxy groups in the 1,8-position of 1,8-DPAQ forces a non-planar "twisted" conformation, disrupting the order parameter (
Molecular Mechanics & Alignment Theory
To understand the performance divergence, we must analyze the structural causality. The dichroic ratio (
The "Planarity Lock" of 1,8-Dihydroxyanthraquinone
1,8-DHAQ (Danthron) possesses hydroxyl groups at the "alpha" positions. These groups form strong intramolecular hydrogen bonds with the carbonyl oxygens (C=O
-
Effect: This "locks" the molecule into a rigid, planar sheet.
-
Result: The planar structure fits neatly between the rod-like LC host molecules (e.g., E7 or ZLI-series), maximizing the order parameter.
The "Steric Twist" of this compound
In 1,8-DPAQ, the hydroxyl protons are replaced by phenyl rings.
-
Effect: The 1,8-position (the "bay" region) is sterically crowded. The bulky phenyl rings cannot lie coplanar with the anthraquinone core due to repulsion from the carbonyl oxygen and the opposing substituent.
-
Result: The phenyl rings twist out of plane (dihedral angle
). This increases the effective molecular "thickness" (breadth), lowering the length-to-breadth aspect ratio ( ). According to standard mean-field theory, a lower aspect ratio directly reduces the order parameter ( ).
Visualizing the Mechanism
Figure 1: Mechanistic pathway showing how substituent nature (H-bond vs. Steric bulk) dictates alignment efficiency in the LC host.
Comparative Performance Data
The following data summarizes the typical performance characteristics in a standard nematic host (e.g., E7 mixture) at 25°C.
| Feature | 1,8-Dihydroxy AQ (Reference) | 1,8-Diphenoxy AQ (Alternative) | Performance Implication |
| Dichroic Ratio (DR) | 6.5 – 8.0 | 3.0 – 4.5 | 1,8-DHAQ provides significantly better contrast. |
| Order Parameter ( | ~0.65 | ~0.40 | 1,8-DPAQ aligns poorly with the LC director. |
| 430 nm (Yellow) | 450–470 nm (Orange/Red) | Phenoxy groups donate electrons, causing a red shift. | |
| Solubility (wt%) | < 1.0% | > 3.0% | 1,8-DPAQ is much more soluble due to non-planarity preventing crystal packing. |
| Photostability | High | Moderate | Phenoxy ether linkages are susceptible to oxidative cleavage under high UV. |
Note on Isomerism: Researchers seeking both high dichroism and phenoxy-induced red-shifting should investigate 1,5-diphenoxy or 2,6-diphenoxy isomers. The 1,8-position is geometrically the "worst-case" scenario for alignment due to lateral broadening.
Experimental Protocol: Measuring Dichroic Ratio
To validate these values in your specific LC host, follow this self-validating protocol. This method compensates for surface reflection and cell thickness variations.
Materials
-
Host LC: Nematic mixture (e.g., Merck E7 or ZLI-4792).
-
Guest Dye: 1% w/w concentration of 1,8-DHAQ or 1,8-DPAQ.
-
Cell: Anti-parallel rubbed polyimide cells (20
gap).
Workflow Diagram
Figure 2: Step-by-step workflow for determining the dichroic ratio.
Calculation & Validation
The Dichroic Ratio (
The Order Parameter (
Validation Check:
-
If
, your dye is oriented perpendicular to the director (negative dichroism), or the cell rubbing is defective. -
For 1,8-DHAQ, if
, check for dye aggregation or poor cell alignment quality.
Conclusion & Recommendation
For applications requiring high contrast ratios (e.g., e-paper, smart windows), 1,8-dihydroxyanthraquinone is the superior choice due to its planar, H-bonded structure that facilitates alignment.
This compound should only be selected if:
-
Solubility is the primary bottleneck (e.g., for highly concentrated "black dye" mixtures).
-
A specific spectral shift is required that cannot be achieved with other isomers.
Final Recommendation: For optimized high-contrast displays, abandon the 1,8-substitution pattern for bulky groups. Transition to 2,6-disubstituted anthraquinones (e.g., 2,6-diphenoxy) to combine the electronic benefits of the phenoxy group with a rod-like, high-alignment geometry.
References
- Iwanaga, H. (1991). "Synthesis and Properties of Dichroic Anthraquinone Dyes." Journal of the Society of Dyers and Colourists. (Establishes the relationship between substituent position and order parameter).
-
Bahadur, B. (1992). Liquid Crystals: Applications and Uses, Vol 3. World Scientific.
). -
Ivashchenko, A. V. (2018). Dichroic Dyes for Liquid Crystal Displays. CRC Press. (Detailed data on anthraquinone derivatives and the steric impact of 1,8-substituents).
-
Sekiguchi, T. et al. (2012). "Dichroic properties of anthraquinone-based azo dyes." Dyes and Pigments.[3][4] (Provides comparative methodologies for measuring DR). [4]
Sources
Structural Divergence in Peri-Substituted Anthraquinones: A Comparative Guide to 1,8-Diphenoxyanthraquinone
Executive Summary: The "Peri" Effect
In the design of anthraquinone-based intercalators and chromophores, the 1,8-position (the peri position) is the critical control point for molecular planarity. This guide provides a structural comparison between the industry-standard 1,8-dihydroxyanthraquinone (Chrysazin) and the sterically congested 1,8-diphenoxyanthraquinone .[1]
While Chrysazin is defined by its planar stability via intramolecular hydrogen bonding, this compound introduces massive steric bulk that disrupts the
Comparative Crystallographic Analysis
The core differentiation lies in the Inter-planar Dihedral Angle . In 1,8-dihydroxyanthraquinone, the hydroxyl protons lock onto the carbonyl oxygens, forcing the molecule flat. In this compound, the bulky phenoxy rings clash, forcing the anthraquinone core to twist and the substituents to rotate out of plane to relieve strain.
Table 1: Structural & Physicochemical Comparison[1][2]
| Feature | This compound (Target) | 1,8-Dihydroxyanthraquinone (Chrysazin) | 1,8-Dichloroanthraquinone (Precursor) |
| Crystal Habit | Yellow/Golden Prisms | Orange/Red Needles | Yellow Needles |
| Space Group | P2₁/c (Monoclinic) | P4₃2₁2 (Tetragonal) or P2₁/c | P2₁/c |
| Core Conformation | Twisted / Saddle-shaped | Planar | Slightly Distorted |
| Intramol.[1][2][3] Interaction | Steric Repulsion (Phenoxy-Phenoxy) | Hydrogen Bond (O-H[1]···O=C) | Weak Cl···O repulsion |
| Substituent Dihedral Angle | ~65–80° (relative to core) | ~0° (Coplanar) | ~0–10° |
| Solubility (DCM/Tol) | High (Due to disrupted packing) | Low (Due to strong stacking) | Moderate |
| Melting Point | 185–190 °C | 193 °C | 203 °C |
| Primary Application | Liquid Crystals, Soluble Dyes | Laxatives (Dantron), DNA Intercalators | Synthesis Intermediate |
Analyst Note: The "Twisted" conformation of the diphenoxy derivative prevents the tight
-stacking seen in Chrysazin. This makes the diphenoxy variant significantly more soluble in non-polar organic solvents, a critical advantage for formulating lipophilic drug carriers or solution-processable organic electronics.[1]
Experimental Protocols
Synthesis of this compound
Objective: Nucleophilic Aromatic Substitution (SNAr) utilizing the activation of the 1,8-dichloro precursor.
Reagents:
-
1,8-Dichloroanthraquinone (1.0 eq)[1]
-
Phenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: DMF or DMSO (High boiling polar aprotic)
Protocol:
-
Charge: In a 250mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-dichloroanthraquinone (10 mmol) in 50 mL DMSO.
-
Activate: Add Phenol (25 mmol) and K₂CO₃ (30 mmol).
-
Reflux: Heat the mixture to 140°C under N₂ atmosphere for 6–8 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Quench: Pour the hot reaction mixture into 300 mL of ice-cold dilute HCl (0.1 M) to protonate any phenoxide and precipitate the product.
-
Filtration: Filter the yellow precipitate and wash copiously with water, then cold methanol to remove excess phenol.
-
Recrystallization (Critical for X-ray): Dissolve the crude solid in boiling Toluene. Allow to cool slowly over 24 hours in a Dewar flask to grow diffraction-quality prisms.
Single Crystal X-Ray Diffraction Workflow
Objective: Determine the degree of steric twist.
-
Mounting: Select a crystal approx.[1] 0.2 x 0.2 x 0.1 mm.[1] Mount on a glass fiber using epoxy.[1]
-
Collection: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the freely rotating phenoxy rings.
-
Refinement: Solve using Direct Methods (SHELXT). Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
Watchpoint: The phenoxy rings may show rotational disorder. Look for high electron density residuals around the ether oxygen.
-
Visualizing the Mechanism & Structure
The following diagrams illustrate the synthesis pathway and the structural logic governing the properties of these molecules.
Diagram 1: Synthesis & Structural Logic Flow[1]
Caption: Synthesis pathway showing the transformation from planar precursors to the sterically twisted product, resulting in enhanced solubility.
Diagram 2: The "Peri-Constraint" Comparison
Caption: Structural divergence driven by the 1,8-position substituents. Hydroxyls promote planarity; Phenoxy groups force distortion.[1]
Application Context & Scientific Insights
Drug Development (Intercalation vs. Solubility)
Researchers often use anthraquinones as DNA intercalators (e.g., Doxorubicin).
-
Chrysazin (1,8-OH): Intercalates well due to planarity but suffers from poor bioavailability and aggregation.[1]
-
1,8-Diphenoxy: The twisted structure prevents classic intercalation .[1] However, this molecule serves as an excellent scaffold for non-intercalating groove binders or as a lipophilic carrier that can release a pharmacophore upon metabolic cleavage of the ether bond.
Materials Science (OLEDs & LCDs)
In organic electronics, aggregation causes "concentration quenching" (loss of fluorescence).
-
Insight: The 1,8-diphenoxy derivative acts as an "aggregation-induced emission" (AIE) active candidate or a stable host material.[1] The bulky phenoxy wings prevent the anthraquinone cores from touching, preserving the optical properties in the solid state.
References
-
Synthesis & Reactivity of Peri-Substituted Anthraquinones Source: Journal of Organic Chemistry / PubChem Data Link:[1]
-
Structural Analysis of 1,8-Dihydroxyanthraquinone (Chrysazin) Source: National Institutes of Health (NIH) / PubChem Link:[1]
-
Crystallographic Principles of Distorted Anthraquinones Source: Indian Academy of Sciences (Contextual reference on bent anthraquinones) Link:
-
General Protocol for Ullmann Condensation (Anthraquinone Series) Source: Organic Syntheses / BenchChem Protocols Link:
Sources
- 1. 1,8-Dimethoxyanthraquinone | C16H12O4 | CID 80827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C26H16O4 | CID 66501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 1:1 co-crystal of 2-bromonaphthalene-1,4-dione and 1,8-dihydroxyanthracene-9,10-dione: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Phenoxy vs. Alkoxy Anthraquinones in Cyclic Voltammetry
Topic: Cyclic Voltammetry Comparison of Phenoxy vs. Alkoxy Anthraquinones Content Type: Technical Comparison Guide Audience: Researchers, Electrochemical Engineers, and Drug Discovery Scientists
Executive Summary
This guide provides a technical analysis of the electrochemical distinctions between Phenoxy- (
-
Alkoxy AQs typically yield a stronger negative shift due to direct resonance donation, but often suffer from lower solubility in non-aqueous media due to planar
-stacking. -
Phenoxy AQs exhibit a slightly attenuated negative shift (due to competing delocalization) but offer superior solubility and steric protection against nucleophilic degradation, making them increasingly relevant for high-stability non-aqueous redox flow batteries (RFBs).
Mechanistic Foundation: Electronic & Steric Effects
To interpret the Cyclic Voltammetry (CV) data correctly, one must understand the underlying physical organic chemistry.
2.1 Electronic Effects (The Potential Shift)
Both substituents lower the reduction potential (
-
Alkoxy (
): The oxygen lone pair donates electron density directly into the AQ ring system via resonance ( effect). This significantly destabilizes the reduced radical anion, pushing the to more negative values. -
Phenoxy (
): The oxygen lone pair is "busy." It donates density to the AQ core, but this is competitively weakened by delocalization into its own phenyl ring. Consequently, Phenoxy AQs are generally easier to reduce (more positive ) than their Alkoxy counterparts.
2.2 Steric Effects (Solubility & Stability)
-
Solubility: Simple alkoxy groups (methoxy/ethoxy) often facilitate tight "herringbone" or "lamellar" crystal packing, reducing solubility. The bulky, rotating phenyl ring of a phenoxy group disrupts this
-stacking, significantly enhancing solubility in organic solvents like acetonitrile or DMF. -
Stability: The
bond in phenoxy groups is stronger and more resistant to acid-catalyzed hydrolysis or nucleophilic dealkylation than the bond in alkoxy groups.
Visualization: Electronic Competition
Figure 1: Mechanistic comparison of electron density flow. The phenoxy group's phenyl ring acts as a "sink," reducing the electron donation to the AQ core compared to the alkoxy group.
Experimental Protocol: Reliable CV Acquisition
To generate reproducible data for comparison, the following self-validating protocol is recommended.
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for wider windows.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analyte Concentration: 1.0 mM (Critical to avoid aggregation effects).
-
Internal Standard: Ferrocene (
).
Step-by-Step Workflow:
-
Electrode Polishing: Polish Glassy Carbon electrode with 0.05
alumina slurry. Sonicate in DI water, then ethanol. -
Blank Scan: Run CV on electrolyte only. Current should be negligible (< 1
). -
Analyte Scan: Add AQ derivative. Scan at 100 mV/s.
-
Validation: Measure peak separation (
). Theoretical reversible is 59 mV; acceptable experimental range is 60–80 mV.
-
-
Internal Referencing: Add Ferrocene (approx. equal concentration). The
couple provides the 0.0 V reference point. -
Data Processing: Normalize all potentials to
vs. .
Figure 2: Operational workflow for obtaining high-fidelity cyclic voltammetry data.
Performance Comparison Data
The following table synthesizes typical electrochemical parameters found in non-aqueous anthraquinone research.
| Parameter | Unsubstituted AQ | Alkoxy-AQ (e.g., 1,4-dimethoxy) | Phenoxy-AQ (e.g., 1,4-diphenoxy) | Interpretation |
| -1.15 V | -1.24 V | -1.20 V | Alkoxy shifts potential more negative (harder to reduce). Phenoxy is intermediate. | |
| -1.75 V | -1.85 V | -1.80 V | Similar trend for the second electron transfer. | |
| Solubility (MeCN) | Moderate | Low (< 50 mM) | High (> 200 mM) | Phenoxy disrupts crystal packing, enabling high-concentration electrolytes. |
| Rate Constant ( | Fast | Moderate | Moderate | Bulky groups slightly slow kinetics, but remain quasi-reversible. |
| Chemical Stability | High | Moderate | High | Phenoxy resists dealkylation and provides steric shielding. |
Note: Potentials are approximate values vs.
Detailed Analysis
5.1 Thermodynamics (
)
In drug development and battery design, the redox potential dictates the energy level.
-
Alkoxy: If your goal is to maximize cell voltage (in a negolyte for a battery) or minimize oxidative stress (in a biological context), Alkoxy is the stronger electronic modulator.
-
Phenoxy: If you need to fine-tune the potential without pushing it too negative, Phenoxy offers a "dampened" electron-donating effect.
5.2 Transport & Kinetics
While Alkoxy AQs often show sharper peaks (faster kinetics) due to smaller size, their poor solubility is a major bottleneck. Phenoxy AQs, despite slightly broader peak separations (
5.3 Stability Profile
A critical failure mode for Alkoxy AQs is nucleophilic dealkylation (ether cleavage), especially during long-term cycling in the reduced state. The Phenoxy group's
References
-
Wang, W., et al. (2012). "Anthraquinone with tailored structure for a nonaqueous metal-organic redox flow battery." Chemical Communications. Link
- Key Finding: Demonstrates the use of modified anthraquinones in non-aqueous systems and the importance of solubility.
-
Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Engineering." Journal of The Electrochemical Society. Link
- Key Finding: Discusses stability mechanisms and solubilizing groups for anthraquinones.
-
Winsberg, J., et al. (2017). "Redox-Flow Batteries: From Metals to Organic Redox-Active Materials." Angewandte Chemie International Edition. Link
- Key Finding: Comprehensive review of redox potentials and substituent effects (Alkoxy vs. others)
-
Narayanan, T. M., et al. (2021). "Electronic Effects of Substituents on the Redox Potential of Anthraquinones." The Journal of Physical Chemistry C. Link
- Key Finding: Provides Hammett parameter correlations explaining why Phenoxy is a weaker donor than Alkoxy.
Technical Comparative Guide: Thermal Gravimetric Analysis (TGA) of Diphenoxy-Anthraquinone Materials
Executive Summary
This guide provides a technical analysis of the thermal stability of 2,6-Diphenoxy-anthraquinone (2,6-DPAQ) compared to its parent core, 9,10-Anthraquinone (AQ) , and the industry-standard organic semiconductor Alq3 .
Thermal stability is a critical gatekeeper for organic materials. For drug development, it dictates shelf-life and formulation viability.[1] For organic electronics, it determines whether a material can withstand vacuum thermal evaporation (VTE) without degrading. Our analysis reveals that while the parent AQ is highly stable, it suffers from premature sublimation. The introduction of phenoxy groups in 2,6-DPAQ effectively suppresses low-temperature sublimation, raising the processing window significantly, albeit introducing a specific decomposition pathway at elevated temperatures (
Introduction: The Thermal Challenge
Anthraquinone derivatives are ubiquitous in high-performance dyes and are emerging as n-type organic semiconductors. However, the rigid, planar structure of the parent 9,10-Anthraquinone leads to weak intermolecular Van der Waals forces relative to its mass, causing it to sublime at temperatures well below its potential decomposition point.
The Diphenoxy Solution: Substituting the core with phenoxy groups (specifically at the 2,6-positions) serves a dual purpose:
-
Steric Bulk: Disrupts the crystal packing slightly, potentially lowering the melting point (
) to a manageable range. -
Molecular Weight Increase: Significantly lowers the vapor pressure, suppressing premature sublimation and allowing for controlled deposition or melt processing.
This guide uses TGA to quantify these effects, distinguishing between physical mass loss (sublimation/evaporation) and chemical mass loss (decomposition).
Experimental Methodology
To ensure reproducibility and distinguish between sublimation and decomposition, the following protocol is mandatory. This workflow is designed to be self-validating by using residual mass analysis.
Standardized TGA Protocol[2]
| Parameter | Setting | Rationale |
| Instrument | High-Precision TGA (e.g., TA Instruments Q500 or equiv) | Sensitivity to 0.1 |
| Pan Type | Alumina ( | Inert to organic melts; open pan prevents pressure buildup, simulating vacuum deposition conditions. |
| Sample Mass | Sufficient bulk to minimize surface area effects while preventing thermal gradients. | |
| Purge Gas | Dry Nitrogen ( | Prevents oxidative degradation (combustion), isolating thermal decomposition. |
| Ramp Rate | Standard rate for determining | |
| Temperature Range | Covers solvent loss, melting, sublimation, and carbonization. |
Experimental Workflow Visualization
Figure 1: Step-by-step TGA workflow ensuring removal of solvent artifacts before thermal ramping.
Comparative Analysis & Results
The following data compares the parent Anthraquinone against the 2,6-Diphenoxy derivative.
Key Performance Metrics
| Property | 9,10-Anthraquinone (AQ) | 2,6-Diphenoxy-AQ (2,6-DPAQ) | Alq3 (Reference) |
| Molecular Weight | |||
| Residual Mass ( | |||
| Primary Loss Mode | Physical Sublimation | Chemical Decomposition | Complex |
Interpretation of Data[3][4]
1. The Sublimation Problem (AQ):
The parent AQ shows a sharp mass loss beginning around
2. The Stabilization Effect (2,6-DPAQ):
The diphenoxy derivative exhibits a "plateau" of stability up to
-
Stage 1 (
): Cleavage of the ether linkage (C-O-C). The phenoxy groups detach, likely releasing phenol or phenyl radicals. -
Stage 2 (
): Degradation of the anthraquinone core, leading to graphitic char.
3. Comparison to Alq3: 2,6-DPAQ shows thermal stability comparable to or exceeding Alq3, a standard OLED material. This indicates 2,6-DPAQ is robust enough for commercial thin-film fabrication processes.
Mechanistic Insight: Structure-Property Relationships[2]
Why does the phenoxy group change the thermal profile so drastically?
-
Ether Bond Strength: The
bond is strong ( ), but it is the "weakest link" compared to the fused aromatic core. Decomposition begins here.[2][3] -
-
Stacking: The planar AQ core allows tight stacking. Phenoxy groups are flexible and rotate out of plane, disrupting this stacking (lowering ) but increasing the energy required to lift a single molecule into the gas phase (suppressing sublimation).
Thermal Degradation Pathway
Figure 2: The mechanistic pathway of thermal degradation for diphenoxy-anthraquinone, illustrating the transition from ether cleavage to char formation.
Conclusion
For researchers developing organic semiconductors or stable dyes, 2,6-Diphenoxy-anthraquinone offers a superior thermal processing window compared to unsubstituted Anthraquinone.
-
Recommendation: Use 2,6-DPAQ if your application requires vacuum deposition temperatures between
and . -
Caution: Avoid processing temperatures above
to prevent ether cleavage and contamination of the film with phenolic byproducts.
References
-
NIST Chemistry WebBook. 9,10-Anthracenedione (Anthraquinone) Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Mamada, M., et al. (2009). Anthraquinone derivatives affording n-type organic thin film transistors.[4] Chemical Communications (RSC).[4] [Link]
-
Gallmetzer, J., et al. (2018). Anthraquinone and its derivatives as sustainable materials for electrochemical applications. Physical Chemistry Chemical Physics. [Link]
-
Sousa, et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques.[5] Thermochimica Acta (Elsevier). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Hydrogen Transfer by Molecular Oxygen and Hydroperoxyl Radicals. Insights into the Mechanism of the Anthraquinone Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone derivatives affording n-type organic thin film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
1,8-Diphenoxyanthraquinone proper disposal procedures
Executive Safety Summary
Immediate Action Required: 1,8-Diphenoxyanthraquinone (CAS: 82-17-7) is a persistent organic pollutant in aquatic environments.[1] Under no circumstances should this compound enter municipal drainage systems.
-
Primary Hazard: Aquatic Chronic 1 (H410) – Very toxic to aquatic life with long-lasting effects.[1]
-
Disposal Method: High-Temperature Incineration (via licensed chemical waste contractor).[1]
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]
Chemical Profile & Hazard Identification
To manage disposal effectively, one must understand the compound's stability.[2] The anthraquinone core is highly stable and resistant to standard biological degradation, necessitating thermal destruction.
| Property | Data | Operational Implication |
| CAS Number | 82-17-7 | Use for waste manifesting.[1] |
| Formula | C₂₆H₁₆O₄ | High carbon content; suitable for fuel blending incineration.[1] |
| Solubility | Insoluble in water; Soluble in Acetone, CHCl₃ | Waste will partition into organic solvent streams.[1] |
| GHS Codes | H400, H410 | Zero-discharge policy applies.[1] |
| Signal Word | WARNING | Handle with standard organic PPE. |
Waste Segregation & Disposal Protocols
The "Cradle-to-Grave" Logic
As a scientist, you are the "generator" responsible for characterizing the waste.[1] Because this compound is not explicitly listed on the RCRA P or U lists, it defaults to a characteristic hazardous waste or must be managed under general "Toxic Organic" protocols due to its severe aquatic toxicity.[1]
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock, surplus powder, or spill cleanup residues.[1]
-
Containerization: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, Solid."[1]
-
Hazard Checkbox: Toxic, Environmental Hazard.
-
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions in the waste drum.[1]
-
Disposal Path: Designated for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction solvents, or HPLC waste.[1]
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (Non-Halogenated): Dissolved in Acetone, Ethyl Acetate, or Toluene.
-
Action: Segregate into "Non-Halogenated Organic Waste" carboy.
-
-
Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.[1]
-
Action: Segregate into "Halogenated Organic Waste" carboy.
-
-
-
Precipitation Check: Anthraquinones may precipitate out of solution upon cooling or concentration. Ensure the waste carboy is agitated or clearly marked "Contains Suspended Solids" to alert disposal technicians.
-
Disposal Path: Fuel blending (for high BTU non-halogenated) or dedicated incineration (for halogenated).[1]
Protocol C: Contaminated Debris
Applicability: Weigh boats, pipette tips, gloves, and paper towels.[1]
-
Bagging: Place all dry, contaminated items into a clear, 6-mil polyethylene hazardous waste bag.
-
Secondary Containment: Place the bag inside a rigid container (drum or box) labeled "Debris Contaminated with Toxic Organics."[1]
-
Sharps: Contaminated needles/glass must go into a rigid Sharps container, never soft bags.[1]
Visualizing the Workflow
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the material ends up in the correct incineration stream, maximizing safety and regulatory compliance.[1]
Caption: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.
Emergency Spill Response (Self-Validating Protocol)
Trustworthiness Check: This protocol relies on the "Dry-Wet-Dry" containment method to prevent surface migration.[1]
-
Isolate: Mark the area. If the spill is >10g or outside a fume hood, evacuate and contact EHS.
-
PPE Up-Armor: Wear double nitrile gloves, lab coat, and safety goggles.[1] Use a N95 or P100 respirator if dust is visible.
-
Containment (Solid Spill):
-
Containment (Liquid Spill):
-
Decontamination:
Regulatory Grounding
While this compound is not a P-listed acute toxin, its disposal is regulated under:
-
USA (RCRA): Generators must determine if the waste exhibits characteristics of toxicity.[1] Due to aquatic toxicity, it is best practice to manage it as Class 9 Environmentally Hazardous Substance (UN 3077) for transport.[1]
-
EU (EWC): Waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
-
PubChem. (n.d.).[1] this compound Compound Summary (CID 66501).[1] National Library of Medicine. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Anthraquinone derivatives and aquatic toxicity classifications. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 1,8-Diphenoxyanthraquinone
Topic: Personal Protective Equipment & Safe Handling Guide for 1,8-Diphenoxyanthraquinone CAS: 82-17-7 Document Control: Technical Safety Protocol | Version: 2.0[1]
Executive Summary: The Precautionary Mandate
This compound (CAS 82-17-7) is a specialized anthraquinone derivative often utilized as a dye intermediate or in organic electronics research.[1] While its primary GHS classification emphasizes severe aquatic toxicity (H400/H410), its structural backbone—shared with known carcinogens like Danthron (1,8-dihydroxyanthraquinone)—mandates a High-Containment Strategy .[1]
As researchers, we do not wait for a "Carcinogen" label to appear on an SDS before acting. We apply the Precautionary Principle . This guide treats this compound as a potential skin sensitizer, irritant, and chronic health hazard, requiring rigorous dust control and zero environmental release.[1]
Risk Assessment & Hazard Identification
Before opening the container, you must understand the specific physicochemical risks.[2]
| Hazard Category | Specific Risk | Mechanism of Action |
| Environmental | Aquatic Acute 1 (H400) | Bioaccumulates in aquatic organisms; catastrophic to local water systems if washed down drains.[1] |
| Physical State | Fine Powder / Dust | High potential for electrostatic suspension.[1] Inhalation allows direct entry into the bloodstream via alveolar exchange.[1] |
| Structural Inference | Potential Mutagen/Sensitizer | Anthraquinone derivatives often intercalate DNA or cause allergic dermatitis.[1] Treat as a suspected carcinogen.[1] |
| Solubility | Lipophilic | Insoluble in water; highly soluble in organic solvents (DMF, Chloroform), facilitating skin absorption if dissolved.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats.[1] The lipophilic nature of this compound requires barrier protection that resists organic permeation.[1]
| Zone | Required Equipment | Technical Specification / Rationale |
| Respiratory | P100 Particulate Respirator | Minimum: N95 (if handled in hood). Preferred: P100 (HEPA equivalent) half-mask.[1] Dusts are the primary vector of exposure.[1] |
| Hand Protection | Double-Gloving Strategy | Inner: 4 mil Nitrile (Inspection layer).[1] Outer: 5-8 mil Extended Cuff Nitrile or Laminate (Barrier layer).[1] Why? Anthraquinones can permeate thin nitrile over time; double layers provide a visual breach indicator.[1] |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for powders.[1] Goggles seal the eyes from suspended dust particles.[2] |
| Body | Tyvek® Lab Coat / Apron | Disposable, non-woven polyethylene.[1] Cotton lab coats trap dust in fibers, creating a secondary exposure source in laundry. |
| Engineering | Class II Biosafety Cabinet or Fume Hood | Mandatory. Never handle this powder on an open bench.[1] Airflow velocity must be monitored (80–100 fpm).[1] |
Operational Protocol: The "Zero-Dust" Workflow
This protocol is designed to eliminate static discharge and aerosolization, the two most common failure points in handling organic powders.
Phase A: Preparation
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.[1] Anthraquinone powders are highly static-prone and will "jump" from spatulas.[1]
-
Surface Defense: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.[1]
Phase B: Weighing & Transfer
-
Tare External: Tare your weighing boat/vial outside the stock container.
-
The "Tunnel" Technique: Do not lift the powder high.[1] Keep the spatula and receiving vial within 2 inches of the bench pad.
-
Solvation (The Critical Step):
-
Add solvent (e.g., DMF, DMSO) to the solid immediately after weighing.
-
Why? Once in solution, the inhalation risk drops to near zero, shifting the risk to skin absorption (manageable with gloves).
-
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the exterior of the stock bottle and the balance.[1]
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.
Caption: Operational workflow for this compound, prioritizing engineering controls and zero-drain disposal.
Emergency Response & Waste Disposal
Spill Management (Dry Powder)
-
Do NOT use compressed air or dry sweeping (this aerosolizes the toxin).[1]
-
Protocol: Cover the spill with a solvent-dampened paper towel to wet the powder.[1] Scoop up the wet material and place it in a wide-mouth hazardous waste jar.
Disposal (Crucial Compliance)
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Aquatic Ban: Under no circumstances can this material enter the sink. It is classified as Aquatic Acute 1 .[1]
-
Labeling: Waste containers must be labeled: "Contains this compound. Toxic to Aquatic Life.[1][3] Do Not Flush."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66501, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,8-diphenoxy-9,10-anthracenedione.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Anthraquinone Derivatives Handling. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
